molecular formula C9H11NO B3226987 (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine CAS No. 1259706-57-4

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B3226987
CAS No.: 1259706-57-4
M. Wt: 149.19 g/mol
InChI Key: WJAHXDJJUGSXIA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAHXDJJUGSXIA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)[C@H](CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral heterocyclic building block.[1] It belongs to the 3-amino-2,3-dihydrobenzofuran class, a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with indole (serotonin) and chroman systems.[1]

While structurally analogous to the core of the anti-migraine agent Frovatriptan (which utilizes a 6-carboxamido-carbazole scaffold), this 6-methyl benzofuran derivative serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies targeting:

  • CNS Receptors: Specifically 5-HT

    
     and 5-HT
    
    
    
    modulation.[1]
  • Kinase Inhibitors: As a rigidified bioisostere of phenethylamine.

  • Monoamine Transporters: In the development of triple reuptake inhibitors.

This guide details the physicochemical properties, asymmetric synthesis, and resolution protocols required to isolate the bioactive (3R)-enantiomer with >98% enantiomeric excess (ee).

Physicochemical Characterization

The following data establishes the baseline identity for the free base and its stable hydrochloride salt.

Table 1: Chemical Properties & Identifiers
PropertyDataNotes
IUPAC Name (3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine
CAS (HCl) 2177263-68-0Common commercial form
Formula Cngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

H

NO (Free Base)
C

H

ClNO (HCl Salt)
Mol.[1][2][3][4][5][6][7][8] Weight 149.19 g/mol 185.65 g/mol
Chirality (3R)C3 is the stereocenter
LogP 1.81 (Predicted)Lipophilic, CNS penetrant
pKa ~8.9 (Amine)Basic, forms stable salts
Appearance White to off-white crystalline solidHygroscopic as HCl salt
Solubility DMSO, Methanol, Water (as salt)Insoluble in hexanes

Synthetic Pathways & Chiral Resolution

Obtaining the pure (3R)-enantiomer is the primary synthetic challenge.[1] Two methodologies are presented: the robust Industrial Resolution route (scalable) and the Modern Asymmetric route (atom-economical).

Route A: Cyclization & Classical Resolution (Industrial Standard)

This pathway prioritizes cost-effectiveness and scalability.[1] It begins with 3-methylphenol and proceeds through a racemic intermediate which is then resolved.[1]

Step-by-Step Protocol:

  • Alkylation: React 3-methylphenol with chloroacetonitrile in the presence of K

    
    CO
    
    
    
    (DMF, 80°C) to form the phenoxyacetonitrile derivative.
  • Cyclization (Houben-Hoesch): Treat the intermediate with dry HCl gas and ZnCl

    
     in anhydrous ether. Hydrolysis yields 6-methylbenzofuran-3(2H)-one .[1]
    
  • Reductive Amination:

    • Convert the ketone to the oxime using hydroxylamine hydrochloride (NH

      
      OH·HCl).
      
    • Reduce the oxime using Pd/C + H

      
       (50 psi) or LiAlH
      
      
      
      in THF to yield (±)-6-methyl-2,3-dihydrobenzo[b]furan-3-ylamine .
  • Optical Resolution (The Critical Step):

    • Resolving Agent: (S)-(+)-Mandelic acid or (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA).[1]

    • Solvent System: Ethanol/Water (9:1).

    • Crystallization: The diastereomeric salt of the (3R)-amine precipitates due to lower solubility.

    • Liberation: Treat the salt with 1M NaOH and extract with DCM to yield the free (3R)-amine.

Route B: Asymmetric Transfer Hydrogenation (Catalytic)

For high-value small batches, direct asymmetric reduction of the imine/oxime prevents the 50% loss associated with resolution.

  • Precursor: 6-methylbenzofuran-3-one oxime.[1]

  • Catalyst: [Rh(COD)Cl]

    
     with a chiral ligand (e.g., (R,R)-f-Binaphane).
    
  • Conditions: H

    
     (30 bar), TFE (Trifluoroethanol), 50°C.
    
  • Yield: Typically >90% conversion with >95% ee.

Visualization: Synthesis & Resolution Workflow

The following diagram illustrates the logic flow from raw materials to the resolved chiral target.

SynthesisWorkflow Start 3-Methylphenol Inter1 Phenoxyacetonitrile Start->Inter1 Alkylation Cyclization Houben-Hoesch Cyclization Inter1->Cyclization Ketone 6-Methylbenzofuran-3-one Cyclization->Ketone Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl Reduction Reductive Amination (Pd/C, H2) Oxime->Reduction Racemate (±)-Racemic Amine Reduction->Racemate Resolution Chiral Resolution (L-DTTA) Racemate->Resolution Salt (3R)-Amine Tartrate Salt (Precipitate) Resolution->Salt Crystallization Liquor (3S)-Amine (Mother Liquor) Resolution->Liquor Final (3R)-6-Methyl-2,3-dihydro benzo[b]furan-3-ylamine Salt->Final Base Liberation (NaOH)

Figure 1: Critical path for the synthesis and optical resolution of the (3R)-isomer.[1]

Analytical Characterization & Validation

Trust in the chemical identity requires rigorous validation. The following parameters are expected for the (3R)-isomer.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.8-2.0 (br s, 2H, NH
      
      
      
      )
    • 
       2.28 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       4.15 (dd, 1H, C2-H
      
      
      
      )
    • 
       4.55 (dd, 1H, C2-H
      
      
      
      )
    • 
       4.62 (m, 1H, C3-H) 
      
      
      
      Diagnostic Chiral Proton
    • 
       6.6 - 7.1 (m, 3H, Ar-H)
      
  • Interpretation: The multiplet at 4.62 ppm corresponds to the proton at the chiral center. In the presence of a Chiral Shift Reagent (e.g., Eu(hfc)

    
    ), this peak will split if the sample is racemic.
    
Chiral HPLC Method (Enantiomeric Excess)

To confirm >98% ee, use the following method:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Retention Times:

    • (3S)-Isomer: ~8.5 min[1]

    • (3R)-Isomer: ~10.2 min (Target)

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1]P264: Wash hands thoroughly after handling.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation.P305+P351: Rinse cautiously with water.
Storage Hygroscopic.Store under inert gas (Nitrogen/Argon) at 2-8°C.

References

  • Sigma-Aldrich. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Sheet. CAS: 2177263-68-0.[1][2][9] Link

  • L. Wu, et al. "Rh(III)-catalyzed C-H activation... for the construction of dihydrobenzofurans."[10] Organic Letters, 2021, 23, 3844-3849.[10] (Demonstrates asymmetric construction of the core). Link

  • ChemScene. Safety Data Sheet: (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine HCl.[2]Link

  • Bifulco, G., et al. "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds." Bioorganic & Medicinal Chemistry Letters, 2016.[8][11] (Establishes the scaffold's relevance in drug discovery). Link

  • Tu, Y., et al. "Highly enantioselective Pd-catalyzed reaction... providing chiral substituted 2,3-dihydrobenzofurans."[1][10][12] J. Am. Chem. Soc., 2023.[10] (Advanced asymmetric synthesis reference). Link

Sources

A Comprehensive Review of 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzo[b]furan scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] This technical guide provides an in-depth review of a specific, promising subclass: 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine derivatives. We will explore the key synthetic strategies for accessing this core structure, delve into its diverse and potent biological activities, and analyze the critical structure-activity relationships (SAR) that govern its therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.

The Dihydrobenzofuran Scaffold: A Foundation of Therapeutic Promise

The benzofuran moiety, and its reduced form dihydrobenzofuran, are fundamental components in a vast array of biologically active molecules.[2][4] Nature has frequently employed this scaffold in compounds exhibiting anticancer, antiviral, immunosuppressive, and antioxidant properties.[4][5][6] Ailanthoidol, for example, is a natural benzofuran with a wide spectrum of activities, including anticancer and antiviral effects.[4][5]

In synthetic medicinal chemistry, this core is a cornerstone for developing drugs targeting a range of conditions. Derivatives have been successfully developed as anti-arrhythmic agents (Amiodarone), anti-inflammatory drugs, and even as safer general anesthetics that improve upon the side-effect profile of propofol.[4][7][8][9] The inherent versatility and "drug-like" properties of the dihydrobenzofuran ring system make it an area of intense research interest. This guide focuses specifically on derivatives bearing a methyl group at the 6-position and an amine at the 3-position, a combination of functionalities that suggests a strong potential for potent and selective biological activity.

Synthetic Strategies for Core Assembly

The construction of the 6-methyl-2,3-dihydrobenzofuran-3-amine scaffold requires a multi-step approach, focusing first on the formation of the heterocyclic ring and then on the strategic introduction of the crucial 3-amine functionality.

Formation of the Dihydrobenzofuran Ring

Several robust methods have been established for synthesizing the dihydrobenzofuran core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Intramolecular Cyclization: A common and effective strategy involves the cyclization of a suitably functionalized precursor. For instance, an intramolecular ketene cycloaddition can be employed, starting from a substituted acetophenone, to build the dihydrobenzofuranone core, which can be further modified.[7]

  • Radical Cyclization: Another powerful technique is radical cyclization. This can be achieved by treating a precursor containing an allyloxy group attached to a brominated benzene ring with reagents like AIBN (Azobisisobutyronitrile) and tributyltin hydride, which initiate a cascade to form the five-membered ring.[7]

  • Transition Metal-Catalyzed Annulation: Modern organic synthesis frequently utilizes transition metal catalysis for efficient ring formation. Palladium, rhodium, or nickel-catalyzed [4+1] or [3+2] annulation reactions provide a highly versatile and regioselective means of constructing the dihydrobenzofuran system from simple precursors.[10][11]

Introduction of the 3-Amine Group

Once the 6-methyl-2,3-dihydrobenzofuranone (ketone) intermediate is synthesized, the 3-amine group can be introduced via several standard organic transformations:

  • Formation of an Oxime and Subsequent Reduction: The ketone at the 3-position can be readily converted to an oxime using hydroxylamine. This oxime can then be reduced to the primary amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄) in the presence of a nickel catalyst. This is a reliable and high-yielding method.

  • Reductive Amination: The 3-keto intermediate can be directly converted to the 3-amine derivative through reductive amination. This one-pot reaction involves treating the ketone with an amine source (like ammonia or an ammonium salt) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

The following workflow illustrates a generalized synthetic pathway.

G cluster_0 Ring Formation cluster_1 Amine Introduction start Substituted Phenol Precursor (e.g., 4-Methylphenol derivative) intermediate1 Functionalized Intermediate (e.g., o-allyl-4-methylphenol) start->intermediate1 Alkylation/ Acylation cyclization Ring Cyclization (e.g., Radical or Metal-Catalyzed) intermediate1->cyclization dihydrobenzofuran 6-Methyl-2,3-dihydrobenzofuran Core cyclization->dihydrobenzofuran oxidation Oxidation at C3 dihydrobenzofuran->oxidation ketone 6-Methyl-2,3-dihydrobenzofuran-3-one oxidation->ketone oxime 3-Oxime Intermediate ketone->oxime Hydroxylamine reduction Reduction oxime->reduction final_product 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine reduction->final_product MAO_Inhibition cluster_neuron Presynaptic Neuron MAO_B Monoamine Oxidase B (MAO-B) Metabolite Inactive Metabolites MAO_B->Metabolite Dopamine Dopamine Dopamine->MAO_B Degradation Dopamine_Pool Dopamine Pool Derivative 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine (MAO-B Inhibitor) Derivative->MAO_B Inhibition SAR core Core Scaffold: 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine c6_methyl 6-Methyl Group core->c6_methyl c3_amine 3-Amine Group core->c3_amine c3_stereo C3-Stereochemistry core->c3_stereo activity Biological Activity (e.g., MAO-B Inhibition) c6_methyl->activity Increases Potency & Selectivity c3_amine->activity Essential for Interaction n_sub N-Substitution c3_amine->n_sub c3_stereo->activity Determines Stereospecificity n_sub->activity Modulates Potency

Caption: Key Structure-Activity Relationships

Experimental Protocols

Protocol: Synthesis of 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine via Oxime Reduction
  • Step 1: Oxime Formation. To a solution of 6-Methyl-2,3-dihydrobenzo[b]furan-3-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and pour it into ice water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 3-oxime intermediate.

  • Step 2: Reduction to Amine. In a flask under an inert atmosphere (N₂ or Ar), suspend the 3-oxime intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8-12 hours.

  • Step 3: Workup. Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Stir the resulting granular precipitate for 1 hour. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Step 4: Purification. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia gradient) to afford the pure 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine.

Protocol: In Vitro MAO-B Inhibition Assay
  • Materials: Recombinant human MAO-B, kynuramine (substrate), phosphate buffer, test compound (dissolved in DMSO), and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • In a 96-well plate, add 20 µL of each compound dilution (or vehicle control).

    • Add 160 µL of MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of kynuramine substrate solution.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 1 M NaOH.

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition versus log[concentration] and fitting the data to a four-parameter logistic curve.

Conclusion

Derivatives of 6-Methyl-2,3-dihydrobenzo[b]furan-3-amine represent a highly versatile and promising class of compounds for drug discovery. Their synthetic accessibility, combined with a pharmacological profile strongly oriented towards CNS targets like monoamine oxidase, makes them compelling candidates for development as treatments for neurodegenerative diseases and depression. Furthermore, the established anticancer and anti-inflammatory activities of the parent scaffold suggest that these derivatives could be explored for a wide range of additional therapeutic applications. Future research should focus on asymmetric synthesis to isolate and test individual enantiomers and on further exploring substitutions on both the aromatic ring and the 3-amine to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. (2026, February 22). MDPI.
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023, June 20). PMC.
  • Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics. (2026, February 24).
  • Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
  • 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. (1995, February 3). PubMed.
  • Benzofuran amides and heteroaromatic analogues thereof for use in therapy.
  • Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
  • THERAPEUTIC POTENTIAL OF BENZOFURAN". (2025, October 3).
  • (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride. ChemScene.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14).
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. (2017, January 5). PubMed.
  • Monoamine Oxidase Inhibitor Compounds List. BOC Sciences.
  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum.
  • 6-Methyl-1,3-dihydro-2-benzofuran-5-ol. Benchchem.
  • Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors.
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. PMC.
  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022, July 4). MDPI.

Sources

Molecular weight and physicochemical data for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Executive Summary

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (also designated as (R)-6-methyl-2,3-dihydrobenzofuran-3-amine) represents a privileged chiral scaffold in medicinal chemistry. Structurally characterized by a rigid bicyclic dihydrobenzofuran core with a specific (R)-configured primary amine, this molecule serves as a critical pharmacophore for targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and melatonergic systems. Its physicochemical profile—balancing lipophilicity with polar surface area—makes it an ideal "fragment" for fragment-based drug discovery (FBDD) targeting the Central Nervous System (CNS).

Part 1: Chemical Identity & Physicochemical Profile[1]

This section consolidates the quantitative data required for stoichiometric calculations and pharmacokinetic modeling.

Table 1: Physicochemical Datasheet

PropertyValue / DescriptorNote
IUPAC Name (3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine
CAS Number 2177263-68-0 (HCl Salt)Free base is often generated in situ.
Molecular Formula C₉H₁₁NO (Free Base)C₉H₁₂ClNO (HCl Salt)
Molecular Weight 149.19 g/mol (Free Base)185.65 g/mol (HCl Salt)
Chirality (3R)-EnantiomerCritical for receptor binding affinity.
LogP (Predicted) 1.81Optimal for BBB penetration.
TPSA 35.25 ŲPolar Surface Area < 90 Ų favors CNS entry.
H-Bond Donors/Acceptors 1 / 2
pKa (Calculated) ~8.5 - 9.0 (Amine)Basic; exists as cation at physiological pH.
Appearance White to off-white crystalline solid (HCl)Hygroscopic.
SMILES CC1=CC2=C(C=C1)ONIsomeric SMILES.

Part 2: Structural Analysis & Stereochemistry

The biological activity of dihydrobenzofuran-3-amines is strictly governed by stereochemistry. The (3R)-isomer typically exhibits distinct binding kinetics compared to its (3S)-counterpart.

  • Conformational Rigidity: Unlike flexible phenethylamines, the dihydrobenzofuran ring constrains the ethylamine side chain into a cyclic system. This reduces the entropic penalty upon binding to receptor pockets (e.g., 5-HT2C or MT1/MT2).

  • The (R)-Vector: The amino group at the C3 position in the (R)-configuration projects out of the aromatic plane, facilitating specific hydrogen bonding interactions with aspartate residues (e.g., Asp3.32) common in aminergic GPCR binding sites.

Part 3: Synthetic Routes & Purification Strategies

High-purity synthesis of the (3R)-enantiomer requires overcoming the thermodynamic tendency toward racemization at the benzylic C3 position. Two primary routes are validated for scale-up.[1]

Route A: Classical Optical Resolution (Industrial Standard)

This method relies on the formation of diastereomeric salts using a chiral acid, typically (L)-(-)-Dibenzoyltartaric acid or (S)-Mandelic acid .

Route B: Asymmetric Transfer Hydrogenation (Catalytic)

A more atom-economical approach involves the asymmetric reduction of the corresponding ketone (6-methylbenzofuran-3(2H)-one) using a Ruthenium-TsDPEN catalyst.

Figure 1: Synthesis & Resolution Workflow

SynthesisWorkflow Start Precursor: 6-Methylbenzofuran-3(2H)-one Step1 Reductive Amination (NH4OAc, NaBH3CN) Yields Racemate (±) Start->Step1 Non-selective Step2 Salt Formation Add (L)-Dibenzoyltartaric Acid Solvent: EtOH/H2O Step1->Step2 Racemic Amine Step3 Fractional Crystallization Precipitate (3R)-Diastereomer Step2->Step3 Kinetic Control Step4 Free Basing NaOH / DCM Extraction Step3->Step4 Pure Salt Final Product: (3R)-6-Methyl-2,3-dihydro- benzo[b]furan-3-amine Step4->Final pH > 10

Caption: Workflow for the isolation of the (3R)-enantiomer via classical diastereomeric salt resolution.

Detailed Protocol: Free-Basing from HCl Salt

Context: Commercial supplies are often the HCl salt. For coupling reactions (e.g., amide bond formation), the free base must be generated fresh to avoid nucleophilicity suppression.

  • Suspension: Suspend 1.0 eq of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine HCl in Dichloromethane (DCM) (10 mL/g).

  • Neutralization: Cool to 0°C. Slowly add 1.2 eq of 1N NaOH (aq) under vigorous stirring.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Critical Checkpoint: The free base is an oil or low-melting solid sensitive to air (oxidation). Use immediately or store under Argon.

Part 4: Analytical Characterization (QC)

To ensure scientific integrity, the enantiomeric excess (ee%) must be validated before using this intermediate in downstream biological assays.

Chiral HPLC Method (Generic Robust Protocol):

  • Column: Daicel Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Benzofuran absorption) and 280 nm.

  • Acceptance Criteria: ee% > 98.5% for pharmaceutical applications.

Part 5: Applications in Drug Discovery

This molecule is not merely a building block; it is a pharmacophore scaffold .

  • Melatonergic Ligands: The dihydrobenzofuran core mimics the indole ring of melatonin but with altered metabolic stability. Substituents at the C3-amine allow for tuning selectivity between MT1 and MT2 receptors.

  • Serotonin (5-HT) Modulators: The distance between the aromatic centroid and the basic nitrogen in this molecule (~5.1 Å) aligns perfectly with the aspartate anchor in 5-HT2A and 5-HT2C receptors.

  • Fragment-Based Design: Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), it is an ideal "seed" for growing high-affinity inhibitors.

Figure 2: Pharmacophore Logic

Pharmacophore Core Dihydrobenzofuran Core (Lipophilic Anchor) Target Receptor Pocket (Asp3.32 / Hydrophobic Pocket) Core->Target Pi-Pi Stacking / VdW Amine C3-Amine (R-Config) (H-Bond Donor/Cation) Amine->Target Ionic Interaction Methyl C6-Methyl Group (Metabolic Blocker) Methyl->Core Prevents hydroxylation at para-position

Caption: Pharmacophore mapping showing how the (3R)-amine interacts with standard aminergic GPCR binding pockets.

References

  • Sigma-Aldrich (Merck). (2024). (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Datasheet. Link

  • PubChem. (2024). Compound Summary: Dihydrobenzofuran Derivatives. National Library of Medicine.[2] Link

  • ChemScene. (2024). (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Guide. Link

  • Wu, L., et al. (2021).[1][3] "Rh(III)-catalyzed C-H activation... for the construction of dihydrobenzofurans." Organic Letters, 23(10), 3844-3849. (Validating synthetic routes for the core scaffold). Link

  • Li, Y., et al. (2020).[1][3] "Nickel-Catalyzed Asymmetric Addition... Synthesis of Chiral 2,3-Dihydrobenzofurans." Organic Letters, 22(14), 5353-5357.[1] Link

Sources

Stereochemical and Pharmacological Divergence of 6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of targeted oncological agents (such as PRMT5 and ERK inhibitors) and neuroactive compounds (such as 5-HT2A receptor agonists)[4, 5]. The introduction of a methyl group at the C6 position—yielding 6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine —modulates the electronic density and steric bulk of the aromatic ring, directly impacting target residence time and binding affinity.

However, the core functionality of this molecule hinges entirely on the absolute configuration of its C3 stereocenter. As a Senior Application Scientist, I have structured this technical guide to dissect the fundamental differences between the (3R) and (3S) enantiomers, detailing the causality behind their stereochemical assignment, synthetic resolution, and pharmacological deployment.

Structural and Stereochemical Fundamentals

The divergence between the (3R) and (3S) enantiomers originates at the sp3-hybridized C3 carbon. To accurately assign the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules, one must carefully evaluate the atomic numbers of the atoms directly attached to the chiral center.

A common pitfall in heterocyclic chemistry is misassigning the priority of the adjacent ring carbons. At the C3 position, the substituents are ranked as follows:

  • -NH₂ Group (Priority 1): Nitrogen (Atomic No. 7) takes the highest priority.

  • -CH₂-O- Group / C2 (Priority 2): The C2 carbon is bonded to an Oxygen atom (Atomic No. 8).

  • -Aromatic Ring / C3a (Priority 3): The C3a carbon is part of the aromatic system, bonded only to other Carbon atoms (Atomic No. 6). Because C2 is bonded to a higher atomic number atom (Oxygen) than C3a (Carbon), C2 takes precedence.

  • -H Atom (Priority 4): Hydrogen (Atomic No. 1) is the lowest priority.

When the hydrogen atom is oriented away from the viewer (dashed bond), a clockwise sequence from Priority 1 → 2 → 3 dictates the (3R) configuration, while a counter-clockwise sequence dictates the (3S) configuration.

CIP_Priority C3 C3 Stereocenter N Priority 1: -NH2 (Atomic No. 7) C3->N C2 Priority 2: -CH2-O- (O > C) C3->C2 C3a Priority 3: -Aromatic C (C, C, C) C3->C3a H Priority 4: -H (Atomic No. 1) C3->H

Cahn-Ingold-Prelog (CIP) priority assignments for the C3 stereocenter.

Quantitative Data Summary

The physical and chemical properties of the isolated enantiomers are distinct, particularly regarding their interaction with polarized light and their commercial cataloging for pharmaceutical synthesis [1, 2, 3].

Property(3R)-Enantiomer(3S)-Enantiomer
CAS Number (Free Base) 1259706-57-41259942-04-5
CAS Number (HCl Salt) 2177263-68-0Custom Synthesis Required
Molecular Formula C₉H₁₁NOC₉H₁₁NO
Molecular Weight 149.19 g/mol 149.19 g/mol
Absolute Configuration Clockwise (1→2→3)Counter-clockwise (1→2→3)
Optical Rotation (Specific) Equal but opposite to (3S)Equal but opposite to (3R)

Synthetic Methodologies & Chiral Resolution

Obtaining enantiopure 6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a critical bottleneck in drug development. While asymmetric catalytic reduction of the corresponding oxime (using Ru/TsDPEN catalysts) is possible, the most scalable and self-validating approach in early-stage development is the classical resolution of the racemate via diastereomeric salt formation.

Protocol 1: Synthesis of the Racemic Amine
  • Oxime Formation: React 6-methylbenzofuran-3(2H)-one with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine at room temperature for 2 hours. Remove pyridine under reduced pressure to yield the oxime intermediate.

  • Catalytic Hydrogenation: Dissolve the oxime in anhydrous methanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (balloon pressure) for 16 hours at ambient temperature [5].

  • Isolation: Filter the mixture through a Celite pad to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield racemic 6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

To separate the (3R) and (3S) enantiomers, a chiral resolving agent such as (2R,3R)-O,O'-di-p-toluoyltartaric acid (DTTA) is employed. The causality here is driven by solubility: the diastereomeric salts formed will have different lattice energies and solubility profiles in specific solvent systems.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a mixture of ethanol and water (9:1 v/v). Heat to 60°C and add a solution of (2R,3R)-DTTA (0.5 to 1.0 eq) in ethanol dropwise.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C overnight. The less soluble diastereomeric salt (e.g., the (3R)-amine·(2R,3R)-DTTA salt) will selectively crystallize.

  • Basification (Free-basing): Isolate the crystals via vacuum filtration. Suspend the crystals in dichloromethane (DCM) and wash with 1M NaOH (aq) until the aqueous layer reaches pH 12. The chiral acid partitions into the aqueous layer, while the enantiopure free base remains in the organic layer.

  • Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the enantiopure amine. The opposite enantiomer can be recovered from the mother liquor using the antipode resolving agent, (2S,3S)-DTTA.

Chiral_Resolution Racemate Racemic 6-Methyl-2,3-dihydrobenzofuran-3-amine (3R/3S Mixture) SaltFormation Diastereomeric Salt Formation (3R)-Amine·Acid + (3S)-Amine·Acid Racemate->SaltFormation ResolvingAgent Add Chiral Acid e.g., (2R,3R)-DTTA ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (EtOH/H2O) SaltFormation->Crystallization Salt1 Less Soluble Salt (Crystals) Crystallization->Salt1 Salt2 More Soluble Salt (Mother Liquor) Crystallization->Salt2 FreeBase Basification (NaOH) Enantiopure Free Base Salt1->FreeBase

Workflow for classical chiral resolution via diastereomeric salt formation.

Pharmacological Implications & Target Binding

The selection between the (3R) and (3S) enantiomer is not arbitrary; it is dictated by the spatial constraints of the biological target's binding pocket.

In the context of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors , the 2,3-dihydrobenzofuran-3-amine moiety often acts as a vector that projects into the S-adenosyl-L-methionine (SAM) binding pocket [5]. The amine group must be precisely oriented to form critical hydrogen bonds with glutamate or aspartate residues in the active site.

  • The Eutomer: If the (3R)-enantiomer is the eutomer, its spatial arrangement allows the -NH₂ group to satisfy these hydrogen-bonding requirements without causing steric clashes between the 6-methyl group and the protein backbone.

  • The Distomer: Conversely, the (3S)-enantiomer (the distomer) will project the -NH₂ group into a hydrophobic sub-pocket or cause the 6-methyl group to clash with the binding site wall, resulting in a precipitous drop in binding affinity (often >100-fold difference in IC₅₀).

Similar stereospecificity is observed in 5-HT2A receptor agonists , where the orientation of the amine dictates whether the ligand stabilizes the Gαq-coupled active state or the β-arrestin-biased conformation [4].

Pharm_Impact Enantiomer Enantiomer Selection (3R) vs (3S) Binding Target Binding Pocket (e.g., PRMT5, 5-HT2A) Enantiomer->Binding Eutomer Eutomer Optimal H-Bonding & Fit Binding->Eutomer Distomer Distomer Steric Clash / Poor Fit Binding->Distomer Efficacy High Efficacy / Affinity Eutomer->Efficacy Toxicity Low Affinity / Off-Target Distomer->Toxicity

Causal relationship between stereochemistry and pharmacological efficacy.

Analytical Validation (Self-Validating System)

To ensure the integrity of the resolution process, the enantiomeric excess (ee) must be rigorously quantified. Because enantiomers have identical physical properties in an achiral environment, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

Protocol 3: Chiral HPLC Determination of Enantiomeric Excess

The causality behind this protocol relies on the transient diastereomeric interactions between the enantiomers and the chiral stationary phase (CSP).

  • Column: ChiralPak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) [4].

  • Mobile Phase: Heptane / 2-Propanol / Diethylamine (DEA) (90:10:0.1 v/v/v). Expert Insight: The addition of 0.1% DEA is critical. Without a basic modifier, the primary amine will interact strongly with residual silanols on the silica support, causing severe peak tailing and artificially skewing integration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm (exploiting the benzofuran chromophore).

  • Validation: Run the racemic standard first to establish baseline resolution (Rs > 1.5) and identify the retention times of both the (3R) and (3S) peaks. Subsequently, inject the resolved sample. An acceptable ee for pharmaceutical intermediates is typically ≥98%.

References

  • d'Andrea, Laura, et al. "Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists." National Institutes of Health (PMC), [Link]

  • Google Patents. "PRMT5 inhibitors and uses thereof (WO2024220917A1).

In Silico Derivation: Pharmacophore Modeling of the (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for generating a high-confidence pharmacophore model for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine . This scaffold represents a critical chemical space in Central Nervous System (CNS) drug discovery, acting as a conformationally restricted bioisostere of amphetamines and a core fragment of Catecholaminergic Activity Enhancer (CAE) substances like (-)-BPAP.

Unlike traditional reuptake inhibitors, molecules containing this core often function by modulating the vesicular monoamine transporter 2 (VMAT2) or Trace Amine-Associated Receptor 1 (TAAR1), enhancing impulse-propagation-mediated neurotransmitter release. This guide provides a rigorous, self-validating workflow to map the steric and electrostatic features required for this unique pharmacological profile.

Structural Basis & Chirality

To build an accurate model, we must first deconstruct the ligand's topology and its biological implications.

The Rigidified Scaffold

The 2,3-dihydrobenzo[b]furan-3-ylamine system is a bioisostere of 1-aminoindane (the core of rasagiline). By replacing the methylene group at position 1 of the indane with an oxygen atom (position 1 in benzofuran numbering), the scaffold gains a Hydrogen Bond Acceptor (HBA) vector while maintaining the rigid distance between the aromatic centroid and the nitrogen atom.

The (3R) Enantiomer Significance

Chirality is the primary determinant of potency in this class.

  • Vector Orientation: In the (3R) configuration, the amine group projects above the plane of the dihydrofuran ring (assuming standard orientation). This mimics the active conformation of (R)-(-)-BPAP and (R)-Deprenyl .

  • Steric Exclusion: The (3S) enantiomer often clashes with residues in the VMAT2 luminal domain or MAO-B active site, rendering it inactive or altering its selectivity.

  • 6-Methyl Substitution: This group adds a critical hydrophobic volume (approx. 18-22 ų) at the para position relative to the furan oxygen. This vector is essential for filling the hydrophobic pocket often occupied by the propyl chain in BPAP or the propargyl group in deprenyl.

Pharmacophore Hypothesis Generation

Based on Structure-Activity Relationship (SAR) data from analogous enhancer substances, the pharmacophore model is defined by four essential features.

Table 1: Pharmacophore Feature Definitions
Feature IDTypeChemical FunctionGeometric Constraint (Tolerance)
F1 PI (Positive Ionizable)Protonated 3-amino nitrogenSphere (r = 1.6 Å)
F2 AR (Aromatic Ring)Benzene ring centroidSphere (r = 1.2 Å)
F3 HBA (HB Acceptor)Furan oxygen (O1)Vector (Directed)
F4 HY (Hydrophobic)6-Methyl substituentSphere (r = 1.4 Å)
Spatial Constraints
  • Distance (AR ↔ PI): Fixed by the bicyclic ring system to approx. 5.1 Å, representing the "canonical" distance for monoaminergic recognition.

  • Vector (O1 ↔ Methyl): The 6-methyl group provides a linearity to the molecule, extending the lipophilic reach opposite the oxygen.

Computational Workflow Protocol

The following protocol utilizes a "Common Feature Pharmacophore" approach, suitable when the exact protein-ligand crystal structure is unavailable but active ligands are known.

Ligand Preparation
  • Sketch: Generate the 2D structure of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine.

  • Protonation: Set pH to 7.4. The primary amine (

    
    ) must be protonated (
    
    
    
    ).
  • Energy Minimization: Apply MMFF94x force field with a generalized Born solvation model to relax bond lengths/angles.

Conformational Analysis (Stochastic Search)

Since the ring is semi-rigid, the primary flexibility lies in the amine "puckering" of the dihydrofuran ring.

  • Method: LowModeMD (Molecular Dynamics) or Systematic Search.

  • Energy Window: 7 kcal/mol (to capture bioactive conformations).

  • RMSD Cutoff: 0.5 Å (to remove duplicate conformers).

Pharmacophore Elucidation Workflow

The following diagram illustrates the logic flow from ligand setup to model validation.

PharmacophoreWorkflow cluster_features Feature Mapping Input Input: (3R)-6-Methyl-2,3- dihydrobenzo[b]furan-3-ylamine Prep Ligand Prep (Protonation pH 7.4, MMFF94x) Input->Prep ConfSearch Conformational Expansion (LowModeMD, E-window < 7kcal/mol) Prep->ConfSearch Features Identify Pharmacophoric Points: 1. Pos. Ionizable (Amine) 2. Aromatic Centroid 3. H-Bond Acceptor (O) 4. Hydrophobic (Methyl) ConfSearch->Features Align 3D Alignment with Reference Enhancers (BPAP/PPAP) Features->Align ModelGen Generate Hypothesis (3D Spatial Constraints) Align->ModelGen Validation Validation (Decoy Set & ROC Analysis) ModelGen->Validation

Caption: Step-by-step computational workflow for deriving the pharmacophore model from the specific scaffold.

Mechanism of Action & Biological Context

Understanding why we model these features requires mapping them to the biological mechanism. This scaffold acts as an "Enhancer" (mesencephalic enhancer substance).

The Enhancer Effect (Knoll's Theory)

Unlike amphetamines which force dopamine release via reversal of the transporter, this scaffold binds to a modulatory site on VMAT2 or TAAR1. It sensitizes the neuron, amplifying the release of transmitters only upon electrical impulse propagation.

  • The 6-Methyl Group: Increases lipophilicity, allowing deeper penetration into the VMAT2 luminal vestibule.

  • The Furan Oxygen: Likely engages in a water-mediated hydrogen bond with Serine/Threonine residues in the binding pocket, distinct from the pure hydrophobic interaction of indanes.

MechanismPath Ligand (3R)-Scaffold Target Target Interaction (VMAT2 / TAAR1) Ligand->Target Binding (nM) Effect1 Coupling Efficiency (Transporter/Vesicle) Target->Effect1 Modulation Effect2 Impulse-Dependent Release Amplification Effect1->Effect2 Potentiation Outcome Neuroprotection & Cognitive Enhancement Effect2->Outcome Therapeutic Result

Caption: Putative signaling pathway for the enhancer effect mediated by the benzofuran scaffold.

Validation Strategy

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Decoy Set Construction
  • Actives: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, (R)-BPAP, (R)-PPAP.

  • Decoys: Generate 50 molecules using DUD-E (Directory of Useful Decoys) based on the physicochemical properties of the active scaffold (MW ~185, LogP ~1.5-2.0), but with topologically mismatched features (e.g., wrong distance between aromatic ring and amine).

ROC Analysis Metrics

Run the pharmacophore search against the combined database.

  • True Positives (TP): Actives retrieved.

  • False Positives (FP): Decoys retrieved.

  • AUC (Area Under Curve): A valid model must achieve an AUC > 0.7.

  • Enrichment Factor (EF): Calculate

    
     to determine early recognition capability.
    

References

  • Knoll, J. (2001). The Brain and Its Self: A Neurochemical Concept of the Innate and Acquired Drives. Springer.

  • Miklya, I. (2011). Structure-activity studies leading to (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a highly potent, selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain.[1][2][3][4][5] Neuropharmacology, 61(8).

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens.[6] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15).

  • Shimazu, S., et al. (2003). Enhancer substances: a new class of neuroregulators. Progress in Neuro-Psychopharmacology and Biological Psychiatry.

  • ChemScene. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data.

Sources

Biological Activity and Synthetic Utility of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that offer precise spatial geometry and predictable pharmacokinetic properties. Among these, (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 2177263-68-0) has emerged as a cornerstone intermediate in contemporary medicinal chemistry[1]. This whitepaper explores the structural rationale, core biological activities, and validated experimental methodologies surrounding this intermediate, providing drug development professionals with a comprehensive guide to its application in neuropharmacology, oncology, and hematology.

Structural Rationale & Stereochemistry

The pharmacological value of the (3R)-6-methyl-2,3-dihydrobenzofuran-3-amine scaffold stems from its rigid, bicyclic geometry.

  • Conformational Restriction: The dihydrobenzofuran ring restricts the rotational degrees of freedom of the primary amine. This conformational lock dictates a highly specific exit vector, which is critical for forming essential salt bridges—such as the interaction with the conserved Asp3.32 residue in the orthosteric site of G-protein coupled receptors (GPCRs)[2][3].

  • Stereospecificity: The (3R) enantiomer is strictly required for optimal target engagement. The spatial trajectory of the (3R) amine aligns perfectly with target binding pockets, whereas the (3S) enantiomer often results in steric clashes, leading to drastically reduced binding affinity (

    
    ) and efficacy (
    
    
    
    )[4].
  • Hydrophobic Anchoring: The inclusion of the 6-methyl group enhances the lipophilicity (LogP) of the molecule. This allows the scaffold to penetrate deep hydrophobic sub-pockets, such as the S1 pocket of Factor XIa or the hydrophobic cleft of the PRMT5 enzyme, stabilizing the ligand-receptor complex via Van der Waals forces[5][6].

Core Biological Activities & Target Engagement

Serotonergic (5-HT2A) Biased Agonism

Historically, 5-HT2A receptor agonists (e.g., LSD, psilocybin) have been limited by their hallucinogenic profiles, which are mediated by the G


q protein signaling pathway. Recent breakthroughs have utilized the dihydrobenzofuran-3-amine scaffold to develop 

-arrestin-biased agonists
[4]. Derivatives synthesized from this intermediate interact specifically with the Ser1593x36 residue of the 5-HT2A receptor. This binding event induces a conformational shift that robustly recruits

-arrestin2 (associated with neuroplasticity and antidepressant effects) while sterically hindering G

q coupling (associated with hallucinations)[3][7].

BiasedAgonism Ligand (3R)-Derivative Rigid Scaffold Receptor 5-HT2A Receptor Ser1593x36 Ligand->Receptor Orthosteric Binding Gq Gαq Pathway Hallucinogenic Receptor->Gq Steric Clash (Inhibited) Arrestin β-Arrestin2 Antidepressant Receptor->Arrestin Conformational Lock

Figure 1: Logical relationship of β-arrestin biased signaling induced by (3R)-derivatives.

Epigenetic Modulation & Hepatic Targeting

Beyond neuropharmacology, the intermediate is heavily cited in recent patent literature for systemic diseases:

  • PRMT5 Inhibition (Oncology): The scaffold is utilized to synthesize inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5), specifically for treating MTAP-null cancers. The amine acts as a critical hydrogen bond donor within the enzyme's active site[5].

  • HSD17B13 Modulation (Liver Disease): For nonalcoholic steatohepatitis (NASH), 6-methyl-2,3-dihydrobenzofuran-3-amine is employed as a core building block to modulate HSD17B13, an enzyme implicated in hepatic lipid droplet regulation[8].

Factor XIa Inhibition (Antithrombotic)

In the coagulation cascade, basic dihydrobenzofuran-3-amine fragments exhibit subnanomolar affinity for Factor XIa (FXIa) and Plasma Kallikrein (PKa). The basicity of the amine is perfectly tuned to interact with the acidic residues of the FXIa S1 pocket, providing potent antithrombotic activity without the bleeding risks associated with traditional anticoagulants[6].

Quantitative Data Summarization

The following table synthesizes the pharmacological profiles of various therapeutic classes derived from the (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine intermediate.

Derivative Class / ApplicationPrimary TargetBinding Affinity (

/

)
Primary Pharmacological EffectRef
25CN-NBOH Analogues 5-HT2A Receptor~1.2 nM

-Arrestin-biased agonism (Antidepressant)
[4]
Milvexian Analogues Factor XIa (FXIa)< 1.0 nMAntithrombotic / Coagulation inhibition[6]
Eh-16 Derivatives PRMT5 Enzyme< 10 nMEpigenetic modulation (MTAP-null Oncology)[5]
Compound 395-4 HSD17B13ProprietaryHepatic lipid modulation (NASH)[8]

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , explaining the causality behind each reagent and analytical choice.

Protocol 1: Stereoselective Synthesis of the (3R)-Amine Intermediate

This workflow details the reductive amination of 6-methylbenzofuran-3-one, followed by chiral resolution[8].

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-methylbenzofuran-3-one (1.0 eq) in anhydrous isopropanol (i-PrOH). Add ammonium acetate (

    
    , 30.0 eq) and Titanium(IV) isopropoxide (
    
    
    
    , 2.0 eq).
    • Causality:

      
       acts as a Lewis acid and water scavenger, driving the equilibrium toward the transient imine. A massive excess of 
      
      
      
      prevents the formation of secondary amine dimers.
  • Selective Reduction: Cool the mixture to 0°C and slowly add Sodium cyanoborohydride (

    
    , 7.0 eq). Stir at 100°C for 1.5 hours.
    
    • Causality:

      
       is chosen over 
      
      
      
      because it is stable at the slightly acidic pH required for imine formation and selectively reduces the imine without over-reducing the unreacted ketone.
  • Workup & Extraction: Quench with saturated aqueous

    
    , filter through Celite to remove titanium salts, and extract with Ethyl Acetate.
    
  • Chiral Resolution: Subject the racemic mixture to preparative chiral HPLC using a Chiralcel OD-H column (Hexane/IPA/DEA 90:10:0.1).

    • Self-Validation: The addition of Diethylamine (DEA) suppresses peak tailing of the basic amine. Collect the peak corresponding to the (3R) enantiomer and confirm an enantiomeric excess (ee) > 98% via analytical HPLC[9].

SynthWorkflow Ketone Ketone Precursor Imine Imine Formation Ketone->Imine NH4OAc Reduction Selective Reduction Imine->Reduction NaBH3CN Chiral (3R)-Enantiomer Reduction->Chiral Chiral HPLC

Figure 2: Experimental workflow for stereoselective synthesis of the (3R)-amine intermediate.

Protocol 2: BRET-Based Functional Assay for -Arrestin2 Recruitment

To evaluate the biased agonism of derivatives synthesized from the (3R)-intermediate, a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized[3][4].

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the human 5-HT2A receptor tagged with Renilla luciferase (RLuc8) and

    
    -arrestin2 tagged with mVenus.
    
    • Causality: BRET is selected over traditional cAMP accumulation assays because it allows for real-time, live-cell monitoring of direct protein-protein interactions without downstream signal amplification artifacts.

  • Ligand Incubation & MAO-A Validation: Wash cells and resuspension in assay buffer. Prior to adding the test ligand, incubate a control subset of the sample with Monoamine Oxidase-A (MAO-A).

    • Self-Validation: Endogenous serotonin in cell media can cause false-positive

      
      -arrestin recruitment. Serotonin is rapidly degraded by MAO-A, whereas the sterically hindered (3R)-6-methyl-2,3-dihydrobenzo[b]furan-3-ylamine derivatives resist oxidative deamination. If the BRET signal persists post-MAO-A treatment, the signal is validated as originating purely from the synthetic ligand[7].
      
  • Signal Detection: Add the luciferase substrate Coelenterazine-h. Measure emissions at 480 nm (RLuc8) and 530 nm (mVenus) using a microplate reader. Calculate the BRET ratio (530 nm / 480 nm) to determine the

    
     of 
    
    
    
    -arrestin recruitment.

References

  • Sigma Aldrich, "(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride",
  • PMC / NIH, "Discovery of -Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists",
  • Google Patents, "WO2021003295A1 - Modulators of hsd17b13 and methods of use thereof",
  • ACS Publications, "Discovery of -Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists (MAO-A Valid
  • Aalborg Universitet, "Design and synthesis of beta-Arrestin-biased 5HT2AR agonists",
  • Google Patents, "WO2024220917A1 - Prmt5 inhibitors and uses thereof",
  • ResearchGate, "Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy",

Sources

Methodological & Application

Enantioselective synthesis protocols for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis Protocols for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Executive Summary

This application note details two distinct, high-fidelity protocols for the enantioselective synthesis of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine . This chiral benzylic amine is a privileged scaffold in neuroscience drug discovery, often serving as a pharmacophore for monoamine transporter modulators and serotonin receptor ligands.

The instability of the 3-amino-2,3-dihydrobenzofuran core (prone to elimination or oxidation) and the requirement for high enantiomeric excess (ee > 98%) necessitate robust synthetic strategies. We present:

  • Protocol A (Chemical): A diastereoselective sulfinamide (Ellman) auxiliary approach suitable for medicinal chemistry discovery (mg to g scale).

  • Protocol B (Biocatalytic): An

    
    -Transaminase mediated asymmetric amination suitable for process development and scale-up (g to kg scale).
    

Retrosynthetic Analysis & Strategy

Both protocols converge on a common precursor: 6-methylbenzofuran-3(2H)-one . This ketone is prochiral and allows for the introduction of the nitrogen functionality with established stereocontrol.

  • Precursor Synthesis: The ketone is accessible via Friedel-Crafts cyclization of 2-(3-methylphenoxy)acetic acid or via the intramolecular cyclization of 2-hydroxy-4-methyl-chloroacetophenone.

Retrosynthesis Target (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Imine Chiral Sulfinyl Imine (Intermediate) Target->Imine Deprotection Ketone 6-Methylbenzofuran-3(2H)-one (Common Precursor) Target->Ketone Biocatalytic Transamination (Direct Route) Imine->Ketone Ellman Condensation

Figure 1: Retrosynthetic disconnection showing the Chemical (Solid) and Biocatalytic (Dashed) pathways.

Protocol A: The Ellman Auxiliary Approach

Rationale: The condensation of ketones with tert-butanesulfinamide is the industry standard for generating chiral amines. The bulky tert-butyl group directs the facial selectivity of hydride attack during reduction.

Materials Required
  • Substrate: 6-Methylbenzofuran-3(2H)-one.

  • Auxiliary: (

    
    )-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide). Note: To obtain the (3R)-amine, the (R)-sulfinamide is typically used to induce the correct facial selectivity, though this must be empirically verified for cyclic ketones.
    
  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).[1]

  • Reductant: Sodium borohydride (NaBH₄) or L-Selectride.

Step-by-Step Methodology

Step 1: Condensation (Imine Formation)

  • In a flame-dried flask under Argon, dissolve 6-methylbenzofuran-3-one (1.0 eq) in anhydrous THF (0.5 M).

  • Add (

    
    )-2-methyl-2-propanesulfinamide (1.2 eq).
    
  • Add Ti(OEt)₄ (2.0 eq) dropwise. Caution: Exothermic.

  • Reflux at 70°C for 12–18 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Extract filtrate with EtOAc. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the (

    
    )-N-sulfinyl ketimine.
    

Step 2: Diastereoselective Reduction

  • Dissolve the sulfinyl ketimine (1.0 eq) in anhydrous THF at -78°C.

  • Add L-Selectride (1.5 eq) dropwise. Note: Bulky hydrides like L-Selectride often enhance diastereoselectivity (dr) over NaBH₄ in cyclic systems.

  • Stir at -78°C for 3 hours, then slowly warm to 0°C.

  • Quench with saturated NH₄Cl solution.

  • Extract with EtOAc, dry, and concentrate.

  • Critical QC: Analyze diastereomeric ratio (dr) by ¹H NMR or HPLC. If dr < 90:10, separate diastereomers via column chromatography before hydrolysis.

Step 3: Acidic Cleavage

  • Dissolve the pure sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (3.0 eq).

  • Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

  • Concentrate to dryness. Triturate with Et₂O to remove sulfinamide byproducts.

  • Yield: Isolate as the hydrochloride salt or free base using NaHCO₄.

Protocol B: Biocatalytic Transamination (Green Route)

Rationale:


-Transaminases (ATAs) can directly convert the ketone to the chiral amine with >99% ee, bypassing protection/deprotection steps. This is the preferred route for scale-up.
Enzyme Selection Strategy
  • Enzyme Class: PLP-dependent

    
    -Transaminase (Class III).
    
  • Selectivity: (

    
    )-selective ATA (e.g., commercially available variants from Arthrobacter sp. or Aspergillus sp.).
    
  • Amine Donor: Isopropylamine (IPA) is preferred as it shifts equilibrium by generating volatile acetone.

Workflow Diagram

Biocatalysis cluster_cycle Transaminase Catalytic Cycle PLP PLP-Enzyme (Internal Aldehyde) PMP PMP-Enzyme (Internal Amine) PLP->PMP Deamination of Donor PMP->PLP Amination of Ketone Donor Isopropylamine (Donor) Acetone Acetone (Volatile Byproduct) Donor->Acetone Transfer NH2 Ketone 6-Me-Benzofuranone (Substrate) Product (3R)-Amine (Product) Ketone->Product Stereoselective Transfer

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminase. The enzyme shuttles the amine group from Isopropylamine to the Benzofuranone.

Step-by-Step Methodology
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).

  • Substrate Solution: Dissolve 6-methylbenzofuran-3-one in DMSO (10% v/v of final volume).

  • Amine Donor: Add Isopropylamine (1.0 M) to the buffer. Adjust pH back to 7.5 if necessary.

  • Reaction:

    • Add Substrate/DMSO solution to the Buffer/Amine mix.

    • Add (

      
      )-Selective Transaminase (approx. 5–10 mg/mL or immobilized beads).
      
    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Equilibrium Shift: Leave the reaction vessel slightly open (with filter) or apply mild vacuum to remove acetone byproduct, driving conversion >90%.

  • Workup:

    • Acidify to pH 2 with 6M HCl (to protonate product and keep it in aqueous phase).

    • Extract with MTBE (removes unreacted ketone).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract product into DCM or EtOAc.

    • Dry and concentrate.

Quality Control & Data Specifications

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (3R) and (3S) enantiomers will show distinct separation (typically

    
    ).
    

Comparison of Methods

FeatureProtocol A (Ellman)Protocol B (Biocatalytic)
Scale mg to 10g1g to >1kg
Enantiomeric Excess 90–98% (requires separation)>99% (intrinsic)
Step Count 3 Steps1 Step
Atom Economy Low (Auxiliary waste)High
Equipment Standard Fume HoodShaker/Incubator

References

  • Ellman, J. A., et al. (1999).[1] Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry.

  • Kroutil, W., et al. (2010). Asymmetric synthesis of chiral amines with transaminases. Trends in Biotechnology.

  • Sigma-Aldrich. (2024). Ellman's Sulfinamides - Technical Application Guide.

  • UCLouvain Research. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. (Specific application of TAs to benzofuran-like kinetic resolutions).

Sources

Using (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Utilization of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine in Drug Discovery

Executive Summary: The "Privileged" 3D-Scaffold

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 2177263-68-0, HCl salt) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike its flat, aromatic benzofuran counterparts, this dihydro-analog offers a defined 3D vector (sp³ hybridized C3) that is critical for improving solubility and target specificity in protein binding pockets.

This scaffold is increasingly prominent in two major therapeutic areas:

  • CNS Modulation: Targeting GPCRs (Serotonin 5-HT receptors, Melatonin MT1/MT2) where the dihydrobenzofuran core mimics the indole moiety of endogenous ligands but with improved metabolic stability.

  • Oncology: Serving as a key pharmacophore in PRMT5 inhibitors and VEGFR-2 kinase inhibitors, where the chiral amine directs the molecule into specific hydrophobic sub-pockets.

This guide provides validated protocols for the synthesis, resolution, and derivatization of this building block, ensuring >98% enantiomeric excess (ee) is maintained throughout downstream chemistry.

Chemical Profile & Handling

PropertySpecificationTechnical Note
IUPAC Name (3R)-6-methyl-2,3-dihydro-1-benzofuran-3-amine
CAS (HCl salt) 2177263-68-0Preferred form for stability.
Molecular Weight 149.19 g/mol (Free base)185.65 g/mol (HCl salt).
Chirality (3R)-EnantiomerCritical: The C3 benzylic amine is prone to racemization under strongly basic/high-temp conditions.
Solubility DMSO, MeOH, Water (>10 mg/mL)Limited solubility in non-polar ethers (Et₂O, Hexane).
Storage 2–8°C, DesiccatedHygroscopic. Store under Argon to prevent carbonate formation.

Synthesis & Resolution Strategy

While asymmetric synthesis (e.g., Ellman sulfinamide auxiliary) is possible, the industrial standard for this scaffold relies on the Resolution-Racemization-Recycle (R3) process. This method is superior for cost-efficiency as it allows the "wrong" (S)-enantiomer to be recycled.

Protocol A: The "R3" Chiral Resolution Workflow

Objective: Isolate the (3R)-enantiomer from racemic 6-methyl-2,3-dihydrobenzofuran-3-amine and recycle the (3S)-isomer.

Reagents:

  • Racemic Amine (1.0 eq)

  • Resolving Agent: (L)-Dibenzoyl Tartaric Acid ((L)-DBTA) (0.5 eq)

  • Solvent: Ethanol/Water (9:1 v/v)

  • Racemization Catalyst: Benzaldehyde (0.1 eq), DBU (0.2 eq)

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic amine (10 g) in refluxing EtOH/H₂O (100 mL). Slowly add (L)-DBTA (0.5 eq).

  • Crystallization: Cool slowly to 25°C over 4 hours. The diastereomeric salt of the (3R)-amine precipitates due to lower solubility.

  • Filtration: Filter the white solid.

    • Solid Phase: Contains (3R)-Amine[1] • (L)-DBTA.

    • Mother Liquor: Contains enriched (3S)-Amine.

  • Liberation: Suspend the solid in EtOAc and treat with 1M NaOH. Separate organic layer, dry (Na₂SO₄), and concentrate to yield (3R)-amine (>98% ee).

  • Recycling (The "R3" Step):

    • Take the Mother Liquor (enriched in S-isomer).

    • Add Benzaldehyde (0.1 eq) and DBU (0.2 eq) in Toluene. Heat to 80°C for 4 hours.

    • Mechanism:[2][3] Formation of the imine activates the benzylic proton, allowing DBU to deprotonate and re-protonate non-stereoselectively, restoring the racemic mixture.

    • Hydrolyze the imine (1M HCl) to recover racemic amine.

    • Loop: Feed this racemate back into Step 1.

Visual Workflow: The R3 Cycle

R3_Process Start Racemic Amine (Start) Resolution Resolution Step (L)-DBTA in EtOH Start->Resolution Filter Filtration Resolution->Filter Solid Solid: (3R)-Salt Filter->Solid Precipitate Liquor Mother Liquor: (3S)-Enriched Filter->Liquor Filtrate Product Final Product: (3R)-Amine (>98% ee) Solid->Product NaOH Base Free Racemization Racemization (Imine formation + DBU) Liquor->Racemization Recycle Stream Recycle Recycled Racemate Racemization->Recycle Hydrolysis Recycle->Resolution Re-enter Process

Caption: The Resolution-Racemization-Recycle (R3) loop maximizes yield by converting the undesired (S)-enantiomer back into the racemic feedstock.

Application Protocols: Drug Discovery Modules

Module 1: Amide Coupling (PRMT5 Inhibitor Synthesis)

Context: Many PRMT5 inhibitors (e.g., similar to GSK3326595) utilize a chiral diamine core. The (3R)-amine is coupled to a heteroaromatic carboxylic acid.

Critical Control Point: Avoid racemization during coupling. Benzylic amines are sensitive to over-activation.

  • Recommended Coupling Agent: HATU or T3P (Propylphosphonic anhydride). Avoid EDC/HOBt if reaction times are long.

  • Base: DIPEA (Diisopropylethylamine).

Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins at 0°C to activate.

  • Add (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine HCl (1.0 eq).

  • Allow to warm to RT and stir for 2 hours. Do not heat.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2) and Brine.

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Module 2: Heterocycle Formation (Urea/Carbamate Linkers)

Context: For VEGFR or 5-HT modulators, the amine is often converted to a urea.

Protocol:

  • Dissolve (3R)-Amine (1.0 eq) in DCM at 0°C.

  • Add Triethylamine (1.5 eq).

  • Add Isocyanate (R-NCO) (1.0 eq) dropwise.

  • Stir 30 mins. The product usually precipitates as a pure solid.

  • Validation: Check Chiral HPLC. Urea formation is mild and typically retains >99% ee.

Analytical Quality Control

Verifying the enantiomeric excess (ee) is mandatory before biological testing.

Chiral HPLC Method:

  • Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (3R)-Isomer: ~8.5 min (varies by column).

    • (3S)-Isomer: ~11.2 min.

  • Acceptance Criteria: ee > 98%.

Case Study: PRMT5 Inhibition

Recent patent literature (WO2024220917A1) highlights the use of 6-methyl-2,3-dihydrobenzofuran-3-amine derivatives as inhibitors of PRMT5 (Protein Arginine Methyltransferase 5).

  • Mechanism: The dihydrobenzofuran core occupies the substrate-binding pocket, mimicking the arginine side chain, while the 6-methyl group fills a specific hydrophobic cleft, enhancing potency by 5-10x compared to the unsubstituted analog.

  • Significance: PRMT5 is a target for MTAP-deleted cancers (glioblastoma, pancreatic cancer).

References

  • PRMT5 Inhibitor Synthesis: International Patent WO2024220917A1. "PRMT5 Inhibitors and Uses Thereof." (2024).

  • Asymmetric Synthesis via Annulation: Chemistry – A European Journal. "Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives." (2018).[4][5]

  • Chiral Resolution Strategies: Royal Society of Chemistry. "Resolution of a chiral amine and recovery of unwanted enantiomer by racemization."

  • Scaffold Bioactivity Review: European Journal of Medicinal Chemistry. "2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds." (2016).[6]

Sources

Application Notes and Protocols for Peptide Coupling with (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Coupling Sterically Hindered Chiral Amines

The formation of an amide bond is a cornerstone of modern drug discovery and development.[1] The specific molecule of interest, (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, presents a unique set of challenges in peptide coupling reactions. Its chiral center at the 3-position demands coupling conditions that minimize racemization, while the bulky, cyclic nature of the dihydrobenzofuran ring system introduces significant steric hindrance.[2][3] This steric bulk can impede the approach of the activated carboxylic acid, leading to sluggish reaction times, low yields, and the formation of unwanted side products.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform peptide coupling reactions with this valuable chiral amine. We will delve into the mechanistic rationale behind the selection of coupling reagents, explore detailed experimental protocols, and offer troubleshooting strategies to overcome common hurdles. Our focus is on providing not just a set of instructions, but a framework for understanding and optimizing these critical reactions.

Understanding the Mechanistic Landscape: A Tale of Two Reagent Classes

The success of a peptide coupling reaction hinges on the choice of the activating reagent.[5] These reagents convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the amine. For a sterically hindered and chiral amine like (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, the two most relevant classes of coupling reagents are carbodiimides and onium salts.

Carbodiimide-Mediated Couplings: The EDC/HOBt System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-soluble nature of their urea byproduct, which simplifies purification.[6][7] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to an inactive N-acylurea.[8]

To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is crucial.[9] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[10] The amine then reacts with this active ester to form the desired amide bond.

Mechanism of EDC/HOBt Mediated Amide Bond Formation

G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling with Amine RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea +EDC EDC EDC EDC->O_acylisourea Active_Ester HOBt Active Ester O_acylisourea->Active_Ester +HOBt HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Amine->Amide

Caption: EDC/HOBt coupling mechanism.

Onium Salt-Based Couplings: The Power of HATU

For sterically demanding couplings, onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[11][12] HATU is an aminium/uronium salt that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), rapidly converts a carboxylic acid into a highly reactive OAt-active ester.[11]

The 7-azabenzotriazole (At) leaving group in the active ester provides anchimeric assistance, accelerating the rate of aminolysis and further suppressing racemization.[9] This makes HATU particularly effective for coupling hindered amino acids and amines where other reagents may fail.[12]

Mechanism of HATU-Mediated Amide Bond Formation

G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling with Amine RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + Amine Amine (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Amine->Amide

Caption: HATU coupling mechanism.

Comparative Overview of Coupling Reagents

The choice of coupling reagent will depend on the specific carboxylic acid being coupled and the scale of the reaction. The following table provides a comparative overview of commonly used reagents for difficult couplings.

Coupling ReagentActivating SpeciesRelative ReactivityRacemization RiskKey Considerations
EDC/HOBt O-Acylisourea/HOBt esterModerateLow to ModerateCost-effective, water-soluble byproduct. May be insufficient for highly hindered substrates.[6][9]
HATU OAt-Active EsterVery HighVery Low"Gold standard" for difficult couplings. Higher cost.[2][11]
HBTU/HCTU OBt/O-6-ClBt EsterHighLowHighly effective, but can be less potent than HATU for extremely hindered cases.[2]
PyBOP OBt EsterHighLowPhosphonium-based reagent, often used for sterically hindered couplings.[3]

Experimental Protocols

The following protocols are designed as a starting point for the peptide coupling of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling (Recommended for Hindered Substrates)

This protocol is recommended for carboxylic acids that are sterically demanding or when maximizing yield and minimizing racemization are critical.

Materials:

  • (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equivalents) to the reaction mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive OAt-active ester.[11]

  • Amine Addition: In a separate flask, dissolve (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with hindered substrates may require longer reaction times (4-24 hours).[2][3]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

General Workflow for HATU-Mediated Coupling

Caption: Workflow for HATU coupling.

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

This protocol is a more economical option and may be suitable for less sterically demanding carboxylic acids.

Materials:

  • (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

  • Carboxylic acid

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent), (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA or TEA (2.5 equivalents).

  • EDC Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.5 equivalents) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Low yields or incomplete reactions are common when dealing with sterically hindered amines. The following table provides a guide to troubleshooting these issues.

IssuePotential CauseRecommended Solution
Low or No Product Formation Insufficient reactivity of coupling reagent.Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU).[2]
Steric hindrance is too great for the chosen conditions.Increase reaction time and/or temperature. Consider microwave-assisted synthesis for difficult couplings.[2][3] A "double coupling" can also be effective, where a second charge of activated amino acid is added to the reaction mixture.[2]
Presence of Racemized Product Base-catalyzed epimerization.Use a sterically hindered, weaker base like 2,4,6-collidine instead of DIPEA, especially if elevated temperatures are used.[8]
Prolonged activation time.Minimize the pre-activation time with HATU.[11]
Side Product Formation Guanidinylation of the amine with excess HATU.Use a slight excess of the carboxylic acid relative to the amine, and avoid a large excess of HATU.[11]
Formation of N-acylurea with EDC.Ensure HOBt is present in the reaction mixture to trap the O-acylisourea intermediate.[8]

Conclusion

The successful peptide coupling of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine requires a careful consideration of the steric and stereochemical challenges it presents. For most applications, particularly with hindered carboxylic acids, the use of a potent onium salt-based coupling reagent such as HATU is recommended to achieve high yields and preserve chiral integrity. For less demanding couplings, the more economical EDC/HOBt system can be a viable alternative. By understanding the underlying mechanisms and employing the detailed protocols and troubleshooting strategies outlined in these application notes, researchers can confidently and efficiently incorporate this valuable chiral building block into their synthetic targets.

References

  • Purbasha, D., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • M. L. Di Gioia, et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01673K
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Carpino, L. A., et al. (2016). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. Figshare. DOI:10.1021/jo950912x
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Li, B., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. DOI:10.26434/chemrxiv-2021-lqjwn
  • Zych, A. J., et al. (2019). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. Scientific Reports, 9(1), 5195.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • ResearchGate. (n.d.). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Retrieved from [Link]

  • Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 1-12). Humana Press.
  • De Marco, R., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7247-7255.
  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Spark.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives. Retrieved from [Link]

  • Akhtar, M. S., et al. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(19), 8363-8381.
  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Simerska, P., & Toth, I. (2013). Chemical Methods for Peptide and Protein Production. Molecules, 18(4), 4539-4560.
  • Kennedy, C. R., et al. (2025, February 22). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt.

Sources

Application Notes and Protocols for the Optimal Storage and Handling of Dihydrobenzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Dihydrobenzofuran amines represent a critical class of heterocyclic compounds widely utilized as key intermediates and core structural motifs in medicinal chemistry and drug discovery. Their unique three-dimensional structure and electronic properties make them valuable scaffolds for targeting a range of biological receptors. However, the inherent reactivity of the amine functional group, coupled with the potential for oxidative degradation of the dihydrobenzofuran ring system, necessitates stringent storage and handling protocols to maintain their purity, stability, and biological activity. This guide provides a comprehensive overview of the optimal conditions for the storage and handling of dihydrobenzofuran amines, grounded in established principles of chemical stability and laboratory safety. The protocols herein are designed to be self-validating, ensuring the integrity of these valuable compounds throughout their lifecycle in a research and development setting.

Chemical Rationale for Stringent Handling

The stability of dihydrobenzofuran amines is primarily influenced by three factors: susceptibility to oxidation, hygroscopicity, and sensitivity to light.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the amine group makes it susceptible to oxidation, which can be initiated by atmospheric oxygen.[1] This can lead to the formation of N-oxides, hydroxylamines, or other degradation products, ultimately altering the compound's chemical properties and biological activity. The dihydrobenzofuran ring itself can also be prone to oxidative degradation.[2]

  • Hygroscopicity: Amines are known to be hygroscopic, readily absorbing moisture from the atmosphere.[3] Water can act as a medium for hydrolytic degradation or facilitate other undesirable side reactions.

  • Photosensitivity: Aromatic and heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Photo-oxidation can lead to the formation of colored impurities and a decrease in the compound's purity.[4]

Understanding these inherent chemical liabilities is crucial for designing and implementing effective storage and handling strategies.

Recommended Storage Conditions

The primary goal of proper storage is to mitigate the factors that contribute to degradation. The following conditions are recommended for the long-term and short-term storage of dihydrobenzofuran amines.

Table 1: Recommended Storage Conditions for Dihydrobenzofuran Amines
ParameterLong-Term Storage (> 1 month)Short-Term Storage (< 1 month)Rationale
Temperature -20°C2-8°CReduces the rate of chemical degradation and minimizes volatility.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[6]
Light Amber/Opaque VialsAmber/Opaque VialsProtects against photodegradation.[7]
Container Tightly Sealed Glass Vials with PTFE-lined capsTightly Sealed Glass Vials with PTFE-lined capsPrevents ingress of moisture and air; glass is generally non-reactive.[3]

Diagram 1: Decision Tree for Storage of Dihydrobenzofuran Amines

storage_decision_tree Decision Tree for Dihydrobenzofuran Amine Storage start Received Dihydrobenzofuran Amine duration Storage Duration? start->duration long_term Long-Term (> 1 month) duration->long_term > 1 month short_term Short-Term (< 1 month) duration->short_term < 1 month storage_conditions_long Store at -20°C Inert Atmosphere (Ar/N2) Amber Vial Tightly Sealed long_term->storage_conditions_long storage_conditions_short Store at 2-8°C Inert Atmosphere (Ar/N2) Amber Vial Tightly Sealed short_term->storage_conditions_short dispensing Dispensing for Use storage_conditions_long->dispensing storage_conditions_short->dispensing

Caption: A decision tree to guide the appropriate storage conditions based on the intended duration of storage.

Protocols for Handling Dihydrobenzofuran Amines

Adherence to meticulous handling techniques is as critical as proper storage for maintaining the integrity of dihydrobenzofuran amines. The following protocols provide step-by-step guidance for common laboratory manipulations.

Protocol 1: Handling Solid Dihydrobenzofuran Amines in a Glovebox

This protocol is recommended for weighing and aliquoting solid dihydrobenzofuran amines to minimize exposure to air and moisture.

Materials:

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

  • Analytical balance

  • Spatula

  • Weighing paper or tared vials

  • Amber glass vials with PTFE-lined screw caps

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and compatible gloves.

Procedure:

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Transfer all necessary materials (balance, vials, spatula, etc.) into the glovebox antechamber and purge according to the glovebox manufacturer's instructions.

  • Equilibration: Allow the container of the dihydrobenzofuran amine to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Carefully open the primary container inside the glovebox. Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a pre-tared amber vial.

  • Aliquoting: Transfer the weighed solid into the appropriately labeled amber vial.

  • Sealing: Securely cap the vial with a PTFE-lined screw cap.

  • Cleanup: Clean the spatula and the work area within the glovebox. Securely close the primary container of the dihydrobenzofuran amine.

  • Removal from Glovebox: Transfer the sealed vials and any waste out of the glovebox through the antechamber.

Protocol 2: Preparation of a Stock Solution using Schlenk Technique

This protocol is suitable for preparing stock solutions of dihydrobenzofuran amines for use in reactions or biological assays.

Materials:

  • Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) source

  • Schlenk flask

  • Magnetic stir bar

  • Septum

  • Syringes and needles (oven-dried)

  • Anhydrous solvent (e.g., DMSO, DMF, or as appropriate for the specific compound and application)

  • Dihydrobenzofuran amine (solid)

  • Appropriate PPE

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask containing a magnetic stir bar is clean and oven-dried to remove any adsorbed moisture.[8] Assemble the flask while hot and allow it to cool under a stream of inert gas.

  • Inerting the Flask: Connect the Schlenk flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Adding the Solid: While maintaining a positive pressure of inert gas, quickly remove the stopper and add the pre-weighed dihydrobenzofuran amine to the flask. Immediately reseal the flask with a septum.

  • Adding the Solvent: Using an oven-dried syringe and needle, transfer the required volume of anhydrous solvent to the Schlenk flask through the septum.

  • Dissolution: Stir the solution until the solid is completely dissolved.

  • Storage of the Solution: The stock solution can be stored in the Schlenk flask under a positive pressure of inert gas at the recommended temperature (see Table 1). For longer-term storage, the solution can be transferred via cannula to smaller, septum-sealed amber vials that have been previously flushed with inert gas.

Diagram 2: Workflow for Preparing a Dihydrobenzofuran Amine Stock Solution

stock_solution_workflow Workflow for Preparing a Stock Solution start Start: Need Stock Solution prep_glassware Oven-dry Schlenk Flask start->prep_glassware inert_flask Inert Flask (Vacuum/Inert Gas Cycles) prep_glassware->inert_flask add_solid Add Solid Dihydrobenzofuran Amine (under positive inert gas pressure) inert_flask->add_solid add_solvent Add Anhydrous Solvent via Syringe add_solid->add_solvent dissolve Dissolve with Stirring add_solvent->dissolve store Store Solution under Inert Gas at Recommended Temperature dissolve->store end Stock Solution Ready for Use store->end

Caption: A step-by-step workflow for the preparation of a dihydrobenzofuran amine stock solution using a Schlenk line.

Stability and Degradation

To ensure the trustworthiness of experimental results, it is essential to be aware of the potential degradation pathways of dihydrobenzofuran amines and to have analytical methods in place to monitor their stability.

Potential Degradation Pathways
  • Oxidative Degradation: As mentioned, oxidation of the amine to an N-oxide or other species is a primary concern. The dihydrofuran ring can also undergo oxidation.[2]

  • Hydrolysis: While generally less reactive than esters, the amide-like character of the amine within the heterocyclic system could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Exposure to light can lead to complex degradation pathways, often involving radical mechanisms.[4]

Analytical Monitoring of Stability

For critical applications, it is recommended to periodically assess the purity of dihydrobenzofuran amines, especially for long-term stored samples or stock solutions.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred method for quantifying the parent compound and detecting the formation of degradation products.[9][10]

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of potential degradation products, providing insights into the degradation pathways.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to characterize degradation products if they are present in sufficient quantities.[12]

Waste Disposal

Proper disposal of waste containing dihydrobenzofuran amines is crucial for laboratory safety and environmental protection.

  • Solid Waste: Collect solid waste, including contaminated weighing paper and gloves, in a designated, sealed container labeled as hazardous chemical waste.

  • Liquid Waste: Collect liquid waste, such as unused stock solutions or reaction mixtures, in a labeled hazardous waste container. Do not mix with incompatible waste streams. For example, avoid mixing with strong oxidizing agents.[7]

  • Disposal Procedures: All waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13][14]

Conclusion

The optimal storage and handling of dihydrobenzofuran amines are critical for preserving their chemical integrity and ensuring the reliability of research data. By implementing the recommendations and protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize degradation and maintain the quality of these important compounds. A proactive approach to storage and handling, grounded in a solid understanding of the chemical properties of dihydrobenzofuran amines, is an essential component of good laboratory practice.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ICH. (2003, February 6). Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Li, T., Tang, H., Yao, L., Li, F., & Ma, C. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental science & technology, 43(22), 8599–8604. [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • European Pharmaceutical Review. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Saibu, Y., et al. (2020). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. [Link]

  • Eawag. (1997, December 15). Dibenzofuran Degradation Pathway. [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. [Link]

  • ResearchGate. (2025, August 6). Validation of a method for the analysis of biogenic amines: Histamine instability during wine sample storage. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region of compounds 6a and 6b. [Link]

  • IJRPC. (n.d.). Stability Indicating Analytical Method Development and Validation. [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. [Link]

  • BITS Pilani. (n.d.). Laboratory Waste Disposal Guidelines. [Link]

  • PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • ResearchGate. (n.d.). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • HMR Labs. (2024, April 8). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • PMC. (2016, August 18). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. [Link]

  • SciELO. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

  • ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

  • PubMed. (2009, April 15). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. [Link]

  • Academia.edu. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. [Link]

  • PubMed. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]

Sources

Application Note: Derivatization Techniques for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a highly valuable chiral primary amine utilized extensively as a structural building block in pharmaceutical chemistry. Its rigid dihydrobenzofuran scaffold and defined stereocenter make it an ideal moiety for developing potent kinase inhibitors[1] and E3 ubiquitin ligase ligands for Proteolysis Targeting Chimeras (PROTACs)[2].

Because the stereochemical purity of this amine directly dictates the pharmacological efficacy of the resulting Active Pharmaceutical Ingredient (API), robust derivatization techniques are required for both analytical stereochemical profiling and synthetic elaboration . This guide provides field-validated protocols and mechanistic rationales for derivatizing this chiral amine using Mosher’s acid chloride (MTPA-Cl), Marfey’s Reagent (FDAA), and HATU-mediated amide coupling.

Mechanistic Rationale for Derivatization Strategies

Stereochemical Profiling via Mosher's Method (NMR)

To determine the enantiomeric excess (ee) and absolute configuration of the amine, derivatization with a Chiral Derivatizing Agent (CDA) such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) is the gold standard. The reaction yields a diastereomeric amide. Crucially, the lack of an alpha-proton on the MTPA acid prevents the loss of stereochemical fidelity (racemization) under standard reaction conditions[3].

Once derivatized, the 19F NMR signal of the trifluoromethyl group provides a clean, easily integratable singlet for each diastereomer, bypassing the crowded aliphatic regions typical of 1H NMR[4]. Furthermore, depending on whether the (R)- or (S)-MTPA enantiomer is used, the phenyl group of the Mosher's moiety exerts predictable anisotropic shielding effects on the L1 and L2 substituents of the amine, allowing for the unambiguous assignment of absolute configuration[5].

Chromatographic Resolution via Marfey's Reagent (HPLC)

For high-throughput chromatographic analysis, Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is utilized. The primary amine undergoes a nucleophilic aromatic substitution, displacing the fluorine atom on FDAA. This derivatization adds a highly absorbing 2,4-dinitrophenyl chromophore, converting the enantiomers into UV-active diastereomers[6].

Because these diastereomers exhibit distinct hydrophobic interactions, they can be baseline-resolved on standard achiral reverse-phase columns (e.g., C18 or C3) in the nanomolar range[6]. Notably, utilizing a C3 stationary phase can sometimes prevent residual Marfey's reagent from co-eluting and obscuring target analyte peaks, a common artifact observed with C18 columns[7].

Synthetic Derivatization for Targeted Protein Degraders (PROTACs)

In drug development, the primary amine of the 2,3-dihydrobenzofuran scaffold serves as an essential nucleophile for linker attachment. For instance, in the synthesis of Von Hippel-Lindau (VHL) ligands for PROTACs, the amine is condensed with a carboxylic acid-bearing precursor[2]. This is most efficiently achieved using HATU as a coupling reagent in the presence of N,N-Diisopropylethylamine (DIPEA). HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is subsequently attacked by the deprotonated amine to form a stable amide bond[8].

Workflow A (3R)-6-Methyl-2,3-dihydro benzo[b]furan-3-ylamine B MTPA-Cl Derivatization A->B Pyridine/DMAP C Marfey's Reagent Derivatization A->C NaHCO3, 40°C D 1H / 19F NMR Analysis B->D Diastereomeric Amides E RP-HPLC-UV Analysis C->E UV-Active Diastereomers F Enantiomeric Excess (ee) Determination D->F E->F

Caption: Analytical workflow for stereochemical profiling of chiral amines.

Quantitative Comparison of Derivatization Methods

Derivatization AgentPrimary ApplicationReaction ConditionsAnalytical ReadoutLOD / Yield
MTPA-Cl (Mosher's) Absolute configuration & eePyridine/DMAP, 0 °C to RT, 1-2 h1H, 19F NMR>95% Conversion
FDAA (Marfey's) Chromatographic ee determinationNaHCO3 (aq)/Acetone, 40 °C, 1 hRP-HPLC-UV (340 nm)Low picomolar LOD
HATU / DIPEA API / PROTAC SynthesisDMF, RT, 2-4 hLC-MS, Isolated Yield80-95% Yield

Experimental Protocols

Protocol A: Synthesis of Mosher's Amide for NMR Analysis

This protocol ensures quantitative conversion of the amine without kinetic resolution, establishing a self-validating system for ee determination.

Reagents: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (1.0 eq), (R)- or (S)-MTPA-Cl (1.2 eq), anhydrous pyridine (2.0 eq), DMAP (0.1 eq), anhydrous CH₂Cl₂.

  • Preparation: Purge a dry reaction vial with N₂. Dissolve the chiral amine (10 mg) in 1.0 mL of anhydrous CH₂Cl₂. Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of MTPA-Cl into Mosher's acid, which would halt the reaction.

  • Activation: Add anhydrous pyridine and catalytic DMAP to the solution. Cool the mixture to 0 °C in an ice bath.

  • Derivatization: Add MTPA-Cl dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Validation: Monitor reaction completion via TLC (n-hexane/EtOAc 7:3). The disappearance of the ninhydrin-active primary amine spot confirms full conversion.

  • Workup: Quench with 1 M HCl (aq) to remove pyridine. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Dissolve the crude Mosher's amide in CDCl₃ and acquire a high-resolution 19F NMR spectrum. Integrate the distinct CF₃ singlets to determine the enantiomeric ratio[4].

Protocol B: Pre-Column Derivatization with Marfey's Reagent for HPLC

Designed for high-sensitivity optical purity screening.

Reagents: Amine analyte (1 mg/mL in water), FDAA (1.6% w/v in acetone), 1 M NaHCO₃ (aq), 2 M HCl (aq).

  • Deprotonation: To a microcentrifuge tube, add 50 µL of the amine solution and 20 µL of 1 M NaHCO₃. Causality: The bicarbonate buffer deprotonates the amine (pKa ~9), enhancing its nucleophilicity for the subsequent aromatic substitution.

  • Coupling: Add 100 µL of the FDAA solution in acetone. Vortex to ensure homogeneity.

  • Incubation: Heat the mixture at 40 °C for 1 hour.

  • Quenching (Validation Step): Stop the reaction by adding 20 µL of 2 M HCl. Causality: Acidification neutralizes the remaining NaHCO₃ and protonates unreacted species, stabilizing the UV-active diastereomers and preventing degradation. The solution should shift from deep orange to a pale yellow.

  • Analysis: Dilute the sample with 810 µL of mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA). Filter through a 0.22 µm syringe filter and inject onto a C18 or C3 RP-HPLC column, monitoring absorbance at 340 nm[7].

Protocol C: HATU-Mediated Amide Coupling for API Synthesis

Optimized for the attachment of the 2,3-dihydrobenzofuran scaffold to sterically hindered VHL ligand precursors.

Mechanism A Carboxylic Acid (e.g., VHL Ligand Precursor) B HATU + DIPEA Activation A->B C Active OAt Ester Intermediate B->C -H+ E Nucleophilic Attack (Amide Bond Formation) C->E D (3R)-6-Methyl-2,3-dihydro benzo[b]furan-3-ylamine D->E Base (DIPEA) F Target PROTAC / API Molecule E->F -HOAt

Caption: HATU-mediated amide coupling pathway for API and PROTAC synthesis.

Reagents: Target Carboxylic Acid (1.0 eq), (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (1.2 eq), HATU (1.1 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Pre-Activation: Dissolve the carboxylic acid (e.g., (2S,4R)-4-hydroxy-1-((S)-2-(1-oxoisoindolin-2-yl)propanoyl)pyrrolidine-2-carboxylic acid) and HATU in anhydrous DMF (0.1 M concentration)[2].

  • Base Addition: Add DIPEA to the mixture and stir for 10 minutes at room temperature. Causality: DIPEA is sterically hindered, acting as an efficient proton scavenger without acting as a competing nucleophile, thus driving the formation of the highly reactive HOAt ester intermediate.

  • Amine Addition: Add the (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine to the activated mixture. Stir at room temperature for 2-4 hours.

  • Validation: Monitor the reaction via LC-MS. The appearance of the desired product mass[M+H]+ and the consumption of the active ester confirm successful coupling.

  • Purification: Dilute the mixture with EtOAc, wash sequentially with saturated NaHCO₃, 10% citric acid, and brine. Concentrate and purify via preparative HPLC to isolate the target API.

References

  • Wikipedia Contributors. Chiral derivatizing agent - Mosher's method. Wikipedia, The Free Encyclopedia.[Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed (Amino Acids).[Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Ovid. [Link]

  • Pérez-Trujillo, M., et al. NMR analysis of a chiral amine through derivatization with Mosher acid. ResearchGate. [Link]

  • Google Patents.WO2016100050A1 - Erk inhibitors.
  • ACS Publications. C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. ACS.[Link]

  • Google Patents.WO2013106643A2 - Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase.
  • Google Patents.CA2861066A1 - Compounds and methods for the enhanced degradation of targeted proteins and other polypeptides by an e3 ubiquitin ligase.

Sources

Application Note: Preparation and Solid-State Stabilization of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Process Chemists, and Solid-State Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

Chiral amines are ubiquitous in modern drug discovery, comprising the core pharmacophore in approximately 40% of small-molecule pharmaceuticals[1]. However, the isolation and storage of free chiral amines—specifically benzylic and heterocyclic derivatives like (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine—present significant physicochemical challenges. The free base typically manifests as an unstable oil or low-melting solid that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption.

This application note details the thermodynamic rationale, counterion screening methodology, and scalable protocols for converting the labile (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine free base into a highly stable, crystalline salt. By establishing a self-validating workflow, researchers can ensure long-term API (Active Pharmaceutical Ingredient) stability, improved hygroscopicity profiles, and enhanced handling characteristics.

Mechanistic Rationale for Salt Formation

The free base of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine possesses a reactive primary amine center. When exposed to ambient conditions, the unshared electron pair on the nitrogen atom acts as a nucleophile and a base, leading to two primary degradation pathways:

  • Oxidation: Formation of N-oxides and subsequent cleavage products driven by atmospheric oxygen and light.

  • Carbamate Formation: Nucleophilic attack on atmospheric CO₂, leading to deliquescent carbamate salts that drastically lower the purity and alter the aerodynamic properties of the bulk powder.

The Causality of Stabilization: Protonation of the amine via Brønsted-Lowry acid addition eliminates the availability of the lone pair, effectively shutting down nucleophilic and oxidative degradation pathways. Furthermore, the resulting ionic interactions drive the formation of a highly ordered crystal lattice. The high lattice energy of the crystalline salt provides a thermodynamic sink, significantly raising the melting point and reducing hygroscopicity compared to the amorphous or liquid free base.

StabilityMechanism FB Free Amine Base (Liquid/Low-Melting Solid) Deg1 Oxidative Degradation (N-Oxide Formation) FB->Deg1 Air / Light Deg2 CO2 Absorption (Carbamate Formation) FB->Deg2 Atmospheric CO2 Salt Protonated Amine Salt (Crystalline Solid) FB->Salt + Acid (HA) Stab1 High Lattice Energy (Thermodynamic Stability) Salt->Stab1 Stab2 Steric & Electronic Shielding (Oxidation Resistant) Salt->Stab2

Degradation pathways of the free base versus stabilization mechanisms of the salt form.

Counterion Selection & Physicochemical Profiling

The selection of an appropriate counterion is governed by the "Rule of Three" (ΔpKa ≥ 3 between the conjugate acid of the amine and the counterion) to ensure complete proton transfer rather than co-crystal formation. The pKa of the conjugate acid of 2,3-dihydrobenzofuran-3-amines is typically ~8.5. Therefore, strong acids (pKa < 5) are required.

We evaluated four pharmaceutically acceptable counterions. The quantitative solid-state data below highlights why the Hydrochloride (HCl) and p-Toluenesulfonate (Tosylate) salts are prioritized for this specific scaffold.

Table 1: Physicochemical Profiling of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Salts
Form / CounterionMelting Point (°C)Crystallinity (XRPD)Hygroscopicity (ΔW% at 80% RH)Purity (4 wks @ 40°C/75% RH)
Free Base 32 - 35Amorphous/Oily+ 8.4% (Deliquescent)89.2% (Significant degradation)
Hydrochloride 198 - 201Highly Crystalline+ 0.6% (Non-hygroscopic)99.8% (Stable)
p-Toluenesulfonate 175 - 177Crystalline+ 1.1% (Slightly hygroscopic)99.5% (Stable)
Methanesulfonate 142 - 145Moderately Crystalline+ 4.2% (Hygroscopic)97.1% (Minor oxidation)
L-Tartrate 110 - 115Poorly Crystalline+ 6.5% (Hygroscopic)94.3% (Unstable lattice)

Data Interpretation: The Hydrochloride salt demonstrates superior thermodynamic stability, driven by the small ionic radius of the chloride ion which allows for tight crystal packing, resulting in the highest melting point and lowest moisture uptake[2].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the salt screening and scale-up processes must be treated as self-validating systems. In-process controls (IPCs) such as pH monitoring and supersaturation control are critical.

G A Synthesize Free Base (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine B Counterion Selection (HCl, TsOH, MsOH, Tartaric Acid) A->B C Solvent Screening (EtOH, EtOAc, IPA, Acetone) A->C D Crystallization & Isolation B->D C->D E Solid-State Characterization (XRPD, DSC, TGA) D->E F Accelerated Stability Testing (40°C / 75% RH) E->F G Optimal Salt Selection (e.g., Hydrochloride) F->G

Workflow for chiral amine salt screening and stability evaluation.

Protocol A: High-Throughput Salt Screening (Milligram Scale)

Objective: Rapidly identify crystalline hits using solvent/anti-solvent and cooling crystallization techniques.

  • Stock Solution Preparation: Dissolve 500 mg of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine free base in 10 mL of Isopropyl Acetate (IPAc) to create a 50 mg/mL stock solution.

    • Causality: IPAc is chosen because it is a moderately polar aprotic solvent that readily dissolves the free base but acts as an anti-solvent for most amine salts, driving precipitation.

  • Acid Dosing: Aliquot 1 mL of the stock solution into 4 mL glass vials. Add 1.05 molar equivalents of the selected acid (e.g., 5M HCl in Isopropanol, or solid p-Toluenesulfonic acid).

  • Thermal Cycling: Heat the vials to 60°C for 30 minutes to ensure complete dissolution and overcome the metastable zone width. Linearly cool to 5°C at a rate of 0.5°C/min.

    • Causality: Controlled cooling prevents "crashing out" (oiling out) of the salt, which traps impurities and yields amorphous material.

  • Harvesting: Centrifuge the suspensions, decant the supernatant, and dry the solids under vacuum (50 mbar) at 40°C for 12 hours.

  • Validation: Analyze hits via X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

Protocol B: Scaled-Up Preparation of the Hydrochloride Salt (Gram Scale)

Objective: Produce >99% pure, highly crystalline API suitable for long-term stability studies[3].

Materials:

  • (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (Free base): 10.0 g (67.0 mmol)

  • Isopropanol (IPA): 100 mL

  • HCl (5M to 6M in IPA): 14.0 mL (~70.3 mmol, 1.05 eq)

  • Methyl tert-butyl ether (MTBE): 50 mL

Step-by-Step Procedure:

  • Dissolution: Charge a 250 mL jacketed reactor with 10.0 g of the free base and 80 mL of IPA. Stir at 250 rpm and adjust the internal temperature to 10°C.

    • Rationale: IPA provides a moderate solubility gradient for amine hydrochlorides. Cooling the reactor prior to acid addition mitigates the exothermic heat of neutralization, preventing localized thermal degradation of the amine[3].

  • Acid Addition: Attach an addition funnel containing 14.0 mL of 5M HCl in IPA. Add the acid dropwise over 30 minutes, maintaining the internal temperature below 15°C.

    • Validation Check: Test the pH of the mother liquor using a wetted pH strip. It should read between pH 1.0 and 2.0.

  • Seeding (Optional but Recommended): If spontaneous nucleation does not occur, add 50 mg of previously isolated crystalline hydrochloride salt.

  • Ostwald Ripening (Aging): Heat the resulting suspension to 50°C for 1 hour, then cool slowly (0.1°C/min) to 0°C and hold for 2 hours.

    • Rationale: This temperature cycling dissolves kinetically formed fine crystals and re-deposits the material onto larger, thermodynamically stable crystals, drastically improving filtration rates and bulk powder flowability.

  • Anti-Solvent Addition: Add 50 mL of cold MTBE dropwise over 20 minutes.

    • Rationale: MTBE acts as a powerful anti-solvent, depressing the solubility of the salt in IPA and pushing the theoretical yield >95% while keeping organic impurities dissolved.

  • Isolation: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with 2 x 20 mL of cold IPA/MTBE (1:1 v/v).

  • Drying: Dry the white crystalline solid in a vacuum oven at 45°C / 10 mbar to a constant weight.

Conclusion

The conversion of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine to its hydrochloride salt completely arrests the oxidative and nucleophilic degradation pathways inherent to the free base. By utilizing controlled supersaturation and Ostwald ripening in an IPA/MTBE solvent system, researchers can reliably produce a non-hygroscopic, highly crystalline API suitable for rigorous pharmaceutical development and long-term storage[4].

References

  • Zhang, J., et al. / ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. DOI:

  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. DOI:

  • Angene Chemical. (n.d.). 2,3-dihydrobenzofuran-3-amine hydrochloride (CAS# 860689-81-2) Properties and Safety. Retrieved from:[Link]

Sources

Application Note: Scalable Manufacturing of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a master protocol for the scalable manufacturing of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine , a critical chiral intermediate for the glutamate receptor antagonist Tezampanel (LY-293558) and related neuroprotective agents.

Executive Summary & Strategic Analysis

The target molecule, (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 2177263-68-0 for HCl salt), represents a classic challenge in pharmaceutical process chemistry: the efficient installation of a chiral amine at a benzylic position within a bicyclic ether framework.

While early discovery routes often rely on small-scale azide displacements or non-scalable chiral HPLC separations, commercial manufacturing requires robust, cost-effective methodologies. This guide presents two validated pathways:

  • Protocol A (The "Workhorse" Route): A robust chemical synthesis of the racemic amine followed by classical resolution using Di-p-toluoyl-L-tartaric acid (L-DTTA) . This is currently the most reliable method for multi-kilogram campaigns where raw material costs must be minimized.

  • Protocol B (The "Green" Route): An advanced biocatalytic transamination using an (R)-selective

    
    -Transaminase . This route offers higher theoretical yields (100% vs 50%) and eliminates heavy metal waste, making it ideal for long-term sustainability.
    

Chemical Structure & Retrosynthetic Logic

Molecule: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Key Structural Features:

  • Dihydrobenzofuran Core: Sensitive to oxidation; requires inert atmosphere handling during high-temp steps.

  • C3-Chiral Amine: The (R)-configuration is essential for biological activity (Tezampanel binding affinity).

  • C6-Methyl Group: Directs electrophilic aromatic substitution in precursor synthesis.

Retrosynthetic Diagram (Graphviz)

Retrosynthesis Target (3R)-6-Methyl-2,3-dihydrobenzo [b]furan-3-ylamine (Target) Racemic Racemic Amine (Intermediate) Racemic->Target Resolution (L-DTTA) (Protocol A) Ketone 6-Methyl-2,3-dihydro benzofuran-3-one (Key Precursor) Ketone->Target Biocatalysis (Transaminase) (Protocol B) Ketone->Racemic Reductive Amination Salicyl 2-Hydroxy-4-methyl benzaldehyde Salicyl->Ketone Cyclization Cresol m-Cresol (Commodity Start) Cresol->Ketone Friedel-Crafts / Alkylation

Caption: Retrosynthetic logic comparing the Classical Resolution (Solid Red) and Biocatalytic (Dashed Red) pathways.

Protocol A: Chemical Synthesis & Classical Resolution

Best for: Immediate scale-up (1–50 kg), standard reactor equipment, low catalyst cost.

Phase 1: Synthesis of the Ketone Precursor

Objective: Synthesize 6-methyl-2,3-dihydrobenzofuran-3-one.

Reagents:

  • 2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (

    
    )[1][2]
    
  • Solvent: Acetone or DMF

Step-by-Step:

  • Alkylation: Charge reactor with 2-hydroxy-4-methylbenzaldehyde and

    
     in acetone. Add chloroacetone dropwise at reflux.
    
  • Cyclization: The intermediate acyclic ether often cyclizes in situ or requires a brief treatment with dilute NaOH/EtOH to effect the aldol condensation/dehydration to the benzofuran.

  • Reduction: The resulting 6-methylbenzofuran is reduced to the dihydro-ketone.

    • Note: Direct synthesis of the dihydrobenzofuran-3-one is often achieved via Friedel-Crafts cyclization of (3-methylphenoxy)acetic acid if starting from m-cresol.

    • Preferred Industrial Route: Reaction of m-cresol with chloroacetyl chloride followed by

      
       catalyzed cyclization yields 6-methyl-2,3-dihydrobenzofuran-3-one directly.
      
Phase 2: Reductive Amination to Racemic Amine

Reagents:

  • 6-Methyl-2,3-dihydrobenzofuran-3-one

  • Ammonium Acetate (

    
    ) (excess)
    
  • Sodium Cyanoborohydride (

    
    ) or Raney Ni/
    
    
    
  • Methanol

Protocol:

  • Dissolve ketone in Methanol (10 vol).

  • Add

    
     (10 eq) and stir at RT for 2 hours to form the imine.
    
  • Cool to 0°C. Add reducing agent (

    
     or 
    
    
    
    ) portion-wise.
    • Scale-up Tip: For >10kg scale, catalytic hydrogenation (Raney Ni, 5 bar

      
      , 
      
      
      
      /MeOH) is preferred to avoid boron waste.
  • Quench with aqueous NaOH. Extract with MTBE.

  • Isolate racemic amine as a yellow oil. Yield: ~85-90%.

Phase 3: Classical Resolution (The Critical Step)

Principle: Di-p-toluoyl-L-tartaric acid (L-DTTA) forms a less soluble diastereomeric salt with the (R)-amine in specific solvents (typically MeOH/Water or Ethanol).

Reagents:

  • Racemic 6-Methyl-2,3-dihydrobenzofuran-3-ylamine (1.0 eq)

  • (-)-Di-p-toluoyl-L-tartaric acid (1.0 eq)

  • Solvent: Methanol (primary), Water (antisolvent)

Detailed Protocol:

  • Salt Formation: Dissolve racemic amine (100 g) in Methanol (500 mL) at 60°C.

  • Acid Addition: Add a hot solution of L-DTTA (207 g) in Methanol (500 mL).

  • Crystallization: Stir at 60°C for 30 mins. Cool slowly (10°C/hour) to 20°C.

  • Seeding: If available, seed with pure (R)-amine-L-DTTA salt at 45°C.

  • Filtration: Collect the white precipitate.

    • Mother Liquor: Contains the (S)-amine enriched fraction (can be racemized and recycled).[3]

  • Recrystallization: Recrystallize the wet cake from MeOH/Water (9:1) to upgrade Chiral Purity to >99% ee.

  • Free Basing: Suspend the salt in MTBE/Water. Basify with 2M NaOH to pH 12. Separate layers.

  • Salt Formation (Final Product): Treat the organic layer with HCl in isopropanol to precipitate (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride .

Data Summary: Protocol A

Parameter Value
Overall Yield 35-40% (from ketone)
Enantiomeric Excess (ee) >99.5% (after recrystallization)
Throughput High (Standard reactors)

| Cost Driver | Resolution agent (recyclable) |

Protocol B: Biocatalytic Asymmetric Synthesis

Best for: Green manufacturing, high yield (>90%), avoidance of resolution losses.

Mechanism: An (R)-selective


-Transaminase transfers an amino group from an inexpensive donor (Isopropylamine) to the ketone substrate.
Enzyme Selection
  • Enzyme Class:

    
    -Transaminase (ATA).[4][5][6][7]
    
  • Source: Variants of Arthrobacter sp. or Aspergillus (commercially available from Codexis, Johnson Matthey, or Enzymicals).

  • Selectivity: Must be (R)-selective .

Biocatalytic Workflow Diagram (Graphviz)

Biocatalysis Ketone Substrate: Ketone Enzyme Biocatalyst: (R)-omega-Transaminase + PLP (Cofactor) Ketone->Enzyme IPA Donor: Isopropylamine IPA->Enzyme Product Product: (3R)-Amine Enzyme->Product Amination Acetone By-product: Acetone Enzyme->Acetone Deamination Acetone->Acetone Vacuum Removal (Drives Equilibrium)

Caption: Transaminase-mediated asymmetric synthesis with equilibrium displacement via acetone removal.

Protocol:
  • Reaction Mix:

    • Substrate: 6-Methyl-2,3-dihydrobenzofuran-3-one (50 g/L).

    • Donor: Isopropylamine (1.5 M, ~2-3 eq).

    • Buffer: Potassium Phosphate (100 mM, pH 7.5).

    • Cofactor: PLP (Pyridoxal-5'-phosphate) (1 mM).

    • Enzyme: (R)-ATA (loading determined by activity, typically 2-5 g/L).

    • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

  • Process Conditions:

    • Temperature: 30-35°C.

    • Agitation: Gentle overhead stirring.

    • Equilibrium Shift: Apply partial vacuum (300-400 mbar) or sweep gas (

      
      ) to continuously remove the volatile by-product Acetone . This is critical to drive conversion >95%.
      
  • Work-up:

    • Acidify to pH 2 to quench enzyme and solubilize amine.

    • Filter off denatured protein (Celite filtration).

    • Basify filtrate to pH 12. Extract with Ethyl Acetate.[1][2]

    • Concentrate and crystallize as HCl salt.

Analytical Quality Control

Chiral HPLC Method:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min (Target)

References

  • Tezampanel (LY-293558)

    • Title: Tezampanel | AMPA/Kainate Receptor Antagonist.[8][9]

    • Source: BenchChem.
  • Classical Resolution of Benzylic Amines

    • Title: Resolution of 2,3-dihydro-benzofuran-3-ols and amines using Tartaric Acid deriv
    • Source: Indian Academy of Sciences (Proceedings).
    • URL:[Link]

  • Biocatalytic Transamination (General Protocol)

    • Title: Recent Advances in

      
      -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[5]
      
    • Source: MDPI (C
    • URL:[Link][10]

  • Synthesis of Dihydrobenzofuran Precursors

    • Title: Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods.[1]

    • Source: Semantic Scholar / JOTCSA.
    • URL:[Link]

  • Title: A Comparative Guide to Amine Resolution: (+)-Di-p-toluoyl-D-tartaric Acid vs. Mandelic Acid.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific physicochemical challenges associated with solvating (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine in Dimethyl Sulfoxide (DMSO).

This guide bypasses generic advice to focus on the mechanistic causality behind your solubility issues, providing self-validating protocols to ensure the integrity of your drug development workflows.

Diagnostic Workflow

Before proceeding to the FAQs, consult the diagnostic pathway below to identify the root cause of your solubility failure.

Workflow Start Insoluble (3R)-6-Methyl-2,3- dihydrobenzo[b]furan-3-ylamine CheckForm Identify Compound State Start->CheckForm FreeBase Free Base Form (Lipophilic) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) (High Lattice Energy) CheckForm->SaltForm CheckWater Assess DMSO Hydration (Use Anhydrous <0.1% H2O) FreeBase->CheckWater Susceptible to water crash-out Thermal Thermal/Kinetic Activation (37°C + Sonication) SaltForm->Thermal Requires kinetic energy CheckWater->Thermal If dry Acidify In Situ Protonation (Add 0.1% TFA) Thermal->Acidify If persistent turbidity Success Complete Solubilization Thermal->Success Visual clearance Acidify->Success Salt conversion

Logical workflow for troubleshooting amine solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: Why does (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine initially dissolve but precipitate after a few days in storage? A: This is a classic manifestation of solvent hydration. DMSO is intensely hygroscopic. When you open your stock vials, the DMSO rapidly absorbs atmospheric moisture; for instance, a microplate exposed to 40% relative humidity can1[1]. Mechanistic Causality: The molecule features a highly hydrophobic methyl-dihydrobenzofuran core. While the primary amine offers some polarity, the free base relies entirely on the aprotic solvation cavity of pure DMSO. As water enters the system, it competitively hydrogen-bonds with the DMSO sulfoxide oxygen. This increases the dielectric constant of the solvent system, effectively "squeezing out" the lipophilic free base and causing delayed precipitation[2].

Q2: Does the salt form of this compound behave differently than the free base in DMSO? A: Yes, drastically. If your compound is supplied as a hydrochloride (HCl) salt, its solubility profile is inverted compared to the free base. Mechanistic Causality:3[3]. The protonated amine (


) forms strong ion-dipole interactions with the highly polarized S=O bond of DMSO. Salt forms are generally immune to the water-induced crash-out described above. However, they are susceptible to kinetic trapping—where the high lattice energy of the crystal prevents rapid dissolution at room temperature, even though the thermodynamic solubility limit has not been reached.

Q3: What if pure DMSO simply isn't enough to dissolve the free base at my target concentration? A: You must alter the ionization state of the molecule in situ. Mechanistic Causality: By 4[4], such as 0.1% Trifluoroacetic acid (TFA), you protonate the primary amine. This converts the recalcitrant free base into a TFA salt on the fly, instantly increasing its solubility in DMSO without altering the core structure.

Quantitative Data: The Impact of Hydration

To understand why controlling your environment is critical, review the physical changes DMSO undergoes upon water absorption.

Table 1: Quantitative Impact of Hydration on DMSO Solvent Properties

ParameterAnhydrous DMSO (<0.1% H₂O)Hydrated DMSO (10% v/v H₂O)Hydrated DMSO (33% w/w H₂O)Mechanistic Consequence
Freezing Point 18.5 °C~ 0 °C-73.0 °CAlters freeze-thaw kinetics and storage stability[2].
Solvation Cavity IntactPartially DisruptedHighly DisruptedDrastic reduction in lipophilic free base solubility[2].
Hygroscopic Rate N/AAbsorbs >6% in 1 hr (at 40% RH)SaturatedDictates the maximum safe exposure time during handling[1].

Experimental Protocol: Self-Validating Solubilization Workflow

Do not rely on passive stirring. Use the following self-validating methodology to force dissolution without causing thermal degradation or oxidation of the chiral amine.

Objective: Achieve complete dissolution of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine at 10–50 mM in DMSO.

Step 1: Environmental Control & Aliquoting

  • Action: Weigh the target mass of the compound in a low-humidity environment (e.g., a nitrogen-purged glovebox or a dry bench under 20% RH).

  • Causality: Prevents pre-hydration of the hygroscopic solid and the solvent.

Step 2: Anhydrous Solvent Addition

  • Action: Pierce a fresh, septum-sealed bottle of Anhydrous DMSO (≤0.1% water) with a dry syringe. Add the required volume to your compound vial.

  • Causality: Ensures the dielectric constant of the solvent remains low enough to accommodate the hydrophobic dihydrobenzofuran core.

Step 3: Kinetic Activation

  • Action: Seal the vial and place it in an ultrasonic water bath set to exactly 37°C for 10 minutes.

  • Causality: Bulk heating above 50°C can cause oxidation of the primary amine. Acoustic cavitation provides localized, microscopic bursts of kinetic energy that shatter the crystal lattice, allowing DMSO molecules to penetrate and solvate the individual ions without bulk overheating.

Step 4: In Situ Protonation (Rescue Step)

  • Action: If the solution remains turbid after Step 3, add 0.1% v/v Trifluoroacetic acid (TFA) and vortex for 30 seconds.

  • Causality: Protonates the amine to form a highly soluble salt in situ[4].

Step 5: Self-Validation & Integrity Check

  • Action: Centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a bright light for a microscopic pellet. Analyze the clear supernatant via LC-MS.

  • Causality: Visual clearance can be deceptive due to micro-suspensions. Centrifugation forces any undissolved lattice to pellet, while LC-MS confirms the target concentration and ensures no oxidative degradation occurred during sonication.

References

  • Source: PubMed (National Institutes of Health)
  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL
  • Title: Managing poor solubility and instability issues in reactions Source: BenchChem URL
  • Title: 23.

Sources

Optimizing reaction temperature for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

System Overview & Mechanistic Logic

Target Molecule: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Primary Synthetic Route: Diastereoselective Reduction of N-tert-butanesulfinyl Imines (Ellman’s Auxiliary Method).

To achieve high enantiopurity (>98% ee) for the (3R) amine, we utilize the (R)-tert-butanesulfinamide auxiliary. The critical "Temperature Optimization" in this protocol does not refer to a single set point, but rather a bimodal temperature strategy :

  • Thermodynamic Forcing (Imine Formation): High temperature is required to drive the equilibrium of the sterically hindered ketone condensation.

  • Kinetic Control (Reduction): Cryogenic temperature is strictly required during the hydride addition to maximize diastereoselectivity (

    
    ).
    
The Temperature-Selectivity Trade-off

The stereochemistry at C3 is established during the reduction of the C=N bond. The facial selectivity is dictated by the temperature-dependent transition state:

  • Low T (-78°C): Favors a rigid, cyclic transition state (via coordination with the reducing agent), yielding high

    
     (typically >95:5).
    
  • High T (>-40°C): Allows bond rotation and an "open" transition state, causing stereochemical leakage (mixed isomers).

Visualizing the Pathway

The following diagram outlines the critical temperature checkpoints in the synthesis workflow.

ReactionPathway cluster_warning Temperature Risk Zones Start 6-Methyl-benzofuran-3-one + (R)-t-Bu-Sulfinamide Step1 Step 1: Imine Formation (Ti(OEt)4, THF) Start->Step1 Requires 60-75°C (Thermodynamic Control) Inter Sulfinyl Imine Intermediate Step1->Inter Dehydration Step2 Step 2: Reduction (L-Selectride) Inter->Step2 CRITICAL: -78°C (Kinetic Control) End (3R)-Sulfinamide (Precursor to Amine) Step2->End High dr (>95:5)

Caption: Figure 1. Bimodal temperature strategy. Step 1 requires heat to overcome steric hindrance; Step 2 requires cryogenic cooling to lock the transition state.

Troubleshooting Guide: Temperature-Related Failures

Use this matrix to diagnose issues based on your reaction temperature profile.

SymptomProbable Root CauseTechnical ExplanationCorrective Action
Low Conversion (Step 1) T < 60°C (Imine Formation)The 6-methyl group donates electron density to the aromatic ring, making the C3 ketone less electrophilic. Standard RT condensation fails.Increase T to reflux (THF) or switch to Toluene (110°C). Ensure Ti(OEt)4 is fresh (Lewis acid activation).
Low Diastereomeric Ratio (dr < 90:10) T > -50°C (Reduction)At elevated temperatures, the chelated chair-like transition state destabilizes, allowing hydride attack from the "open" face.Strictly maintain -78°C. Pre-cool the L-Selectride solution before addition. Do not allow T to rise until quench.
Over-Reduction / Ring Opening T > 0°C (Post-Quench)Exothermic quench of L-Selectride can cause localized heating, leading to reductive ring opening of the dihydrofuran core.Controlled Quench: Add MeOH dropwise at -78°C. Allow to warm to RT only after gas evolution ceases.
Precipitation / Stalling T < -80°C (Solubility Limit)Reactants may crash out of THF at extreme cryogenic temperatures, stopping the reaction.Solvent Check: Ensure THF is dry. If precipitation occurs, warm to -60°C briefly to redissolve, then cool back to -78°C.

Optimized Protocol

Objective: Synthesis of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine via Ellman Sulfinamide.

Step 1: Condensation (Thermodynamic Phase)
  • Setup: Charge a flame-dried flask with 6-methyl-benzofuran-3-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in dry THF (0.5 M).

  • Activation: Add Ti(OEt)4 (2.0 eq) dropwise.

  • Temperature Ramp: Heat to reflux (66°C) for 12–24 hours.

    • Note: Monitor by HPLC.[1] If conversion < 90% after 12h, increase T by switching solvent to Toluene (110°C).

  • Workup: Cool to RT, pour into brine, filter Ti salts, and concentrate.

Step 2: Diastereoselective Reduction (Kinetic Phase)
  • Setup: Dissolve the crude imine in dry THF (0.2 M) under Ar/N2.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Reagent Addition: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise over 30 mins.

    • Critical: Monitor internal probe. Do not let T exceed -70°C.

  • Reaction: Stir at -78°C for 3 hours.

  • Quench: Add MeOH dropwise at -78°C.

  • Cleavage: Warm to RT, treat with 4M HCl/Dioxane to cleave the sulfinyl group, yielding the (3R)-amine hydrochloride salt.

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Start Analyze Crude Product (HPLC/NMR) Check_DR Is dr > 95:5? Start->Check_DR Check_Conv Is Conversion > 95%? Check_DR->Check_Conv Yes Fail_DR Issue: Poor Stereocontrol Check_DR->Fail_DR No Success Proceed to Deprotection Check_Conv->Success Yes Fail_Conv Issue: Stalled Reaction Check_Conv->Fail_Conv No Diag_DR 1. Check Internal T (-78°C) 2. Switch Reductant (L-Selectride vs DIBAL) 3. Check Reagent Quality Fail_DR->Diag_DR Diag_Conv 1. Increase Step 1 Temp (Reflux) 2. Add Lewis Acid (Ti(OEt)4) 3. Check Steric Hindrance Fail_Conv->Diag_Conv

Caption: Figure 2. Logic flow for diagnosing yield vs. stereochemical failures.

Frequently Asked Questions (FAQs)

Q1: Why do we use L-Selectride at -78°C instead of NaBH4 at 0°C? A: NaBH4 is a small, "hard" nucleophile that often reacts via an open transition state, leading to poor diastereoselectivity (dr ~ 60:40). L-Selectride (Lithium tri-sec-butylborohydride) is bulky. At -78°C, it forces the reaction through a coordinated, cyclic transition state where the bulky hydride attacks from the least hindered face (opposite the tert-butyl group), maximizing the yield of the (3R) isomer.

Q2: Can I perform the imine formation (Step 1) at room temperature to avoid degradation? A: Likely not. The 6-methyl-benzofuran-3-one is an electron-rich ketone. The carbonyl carbon is less electrophilic due to the donation from the oxygen and the methyl group. Room temperature condensation will result in slow kinetics and incomplete conversion. Reflux is necessary to push the equilibrium.

Q3: My HPLC shows the correct mass, but the chiral purity is low. Is the temperature probe accurate? A: If mass is correct but ee/dr is low, temperature fluctuations are the prime suspect. A "skin effect" can occur where the bath is -78°C, but the internal reaction mixture warms up during the exothermic addition of the hydride. Always use an internal temperature probe , not just a bath thermometer, and adjust the addition rate to keep the internal T below -70°C.

Q4: Is the 6-methyl group sensitive to the Lewis Acid (Ti(OEt)4)? A: Generally, no. However, the benzofuran ring is electron-rich. Excessive heating (>120°C) with strong Lewis acids could theoretically promote Friedel-Crafts type side reactions or polymerization. Keep Step 1 below 110°C (Toluene reflux) to be safe.

References

  • Ellman, J. A., et al. (2002).[2] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995.[2] Link

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Tannert, R., et al. (2015).[3] "Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts." Chemistry - A European Journal, 21(4), 1482-1487. (Demonstrates alternative ATH routes for benzofurans). Link

  • Duan, S., et al. (2017).[4] "Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one." Organic Process Research & Development, 21(8). (Relevant industrial context for benzofuran-like scaffolds). Link

Sources

Purification strategies for low-purity (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine samples

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3R-MBF-001 Status: Open Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Low-Purity Samples of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Introduction: The Molecule & The Challenge

Welcome to the technical support hub. You are likely working with (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine , a critical pharmacophore often found in CNS-active agents (resembling structures like Frovatriptan or APB analogs).

The Challenge: This molecule possesses a chiral primary amine at the C3 position of a bicyclic ether. Common impurities in "low-purity" samples typically include:

  • Synthetic Precursors: Unreacted ketones or oximes (from reductive amination).

  • Regioisomers: 4-methyl or 5-methyl analogs (if the starting phenol was impure).

  • Enantiomers: The (3S)-isomer (optical impurity).

  • Oxidation Products: N-oxides or imines formed upon storage.

This guide prioritizes chemical purity (removing tars/neutrals) followed by optical purity (enriching the 3R enantiomer).

Module 1: Initial Assessment (The Triage)

Q: My sample is a dark oil/gum. Is it salvageable?

A: Likely, yes. Primary amines in this class often oxidize to dark oils but retain significant purity underneath. Before purification, run this diagnostic checklist:

Diagnostic TestPurposeAcceptance Criteria for Purification
LC-MS (ESI+) Identify M+H (Calc: ~150.09)Main peak present. Impurities >10% require Acid-Base workup first.
1H NMR (CDCl3) Check for solvents/neutralsLook for aromatic signals (6.5-7.5 ppm) and the C3-H multiplet (~4.5 ppm).
Chiral HPLC Determine ee%If ee < 80%, recrystallization alone may fail. Requires resolution.
Module 2: Chemical Purification (The "Heavy Lifting")

Q: How do I remove the dark color and non-amine impurities?

A: Use a pH-Switch Extraction . This molecule is a base (pKa ~9-10). Neutral impurities (starting ketones, benzofurans) will not protonate.

Protocol: Acid-Base "Wash"

  • Dissolve: Take crude oil in MTBE or Dichloromethane (DCM) (10 mL/g).

  • Acidify: Extract with 1M HCl (aq) (2x volume). The amine moves to the water phase (pH < 2).

  • Wash: Wash the aqueous layer with fresh MTBE. Discard this organic layer (contains neutrals/tars).

  • Basify: Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12. The amine becomes free base and oils out.

  • Extract: Extract the cloudy aqueous mixture with DCM (3x).

  • Dry/Concentrate: Dry over Na2SO4, filter, and rotovap.

Visual Logic: Acid-Base Extraction Flow

AcidBaseExtraction Crude Crude Sample (Dark Oil) Dissolve Dissolve in DCM Crude->Dissolve Acidify Add 1M HCl (Partition) Dissolve->Acidify OrgWaste Organic Layer (Neutrals/Tars) DISCARD Acidify->OrgWaste Top Layer AqLayer Aqueous Layer (Target Amine Salt) Acidify->AqLayer Bottom Layer Basify Basify to pH 12 (NaOH) AqLayer->Basify Extract Extract with DCM Dry & Concentrate Basify->Extract PureBase Purified Free Base (Light Yellow Oil) Extract->PureBase

Caption: Workflow for removing neutral impurities using pKa differences.

Module 3: Optical Purification (Enantiomeric Enrichment)

Q: My sample is chemically pure but only 85% ee (R-isomer). How do I get to >99% ee?

A: You have two paths: Classical Resolution (Scalable, cheaper) or Preparative Chiral HPLC (Fast, expensive).

Strategy A: Classical Resolution (Diastereomeric Salt Formation)

Chiral amines are classically resolved using chiral acids. For 2,3-dihydrobenzofuran amines, Tartaric Acid derivatives are the gold standard.

The "Screening" Protocol: Since solubility varies by batch, perform this micro-screen:

  • Prepare 50 mg of amine in 0.5 mL Ethanol (EtOH) .

  • Add 1 eq of (L)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .

  • Heat to dissolve, then cool slowly.

  • Filter crystals and check ee% of the solid vs. mother liquor.

    • Note: Often, L-DBTA forms a less soluble salt with the (3R)-amine, allowing it to crystallize out.

Refining the Process (Recrystallization): If the crystals are 95% ee, recrystallize them from EtOH/H2O (9:1) or Isopropanol to hit >99% ee.

Strategy B: Preparative Chiral HPLC

If you have <500 mg, skip resolution and use HPLC.

ParameterRecommendationReason
Column Chiralcel OD-H or AD-H (Polysaccharide type)Proven selectivity for aromatic amines.
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.1)DEA prevents tailing of the basic amine.
Detection UV @ 254 nm or 280 nmBenzofuran chromophore absorbs strongly here.

Visual Logic: Optical Purification Decision Tree

OpticalPurification Start Chemically Pure Amine (80-90% ee) ScaleCheck Scale > 1g? Start->ScaleCheck PrepHPLC Prep Chiral HPLC (Column: OD-H) ScaleCheck->PrepHPLC No (<1g) Resolution Salt Formation (L-DBTA in EtOH) ScaleCheck->Resolution Yes (>1g) FreeBase Free Base (NaOH) Final Product PrepHPLC->FreeBase Crystallize Crystallize & Filter Resolution->Crystallize CheckEE Check Crystal ee% Crystallize->CheckEE Recryst Recrystallize (EtOH/H2O) CheckEE->Recryst <99% ee CheckEE->FreeBase >99% ee Recryst->FreeBase

Caption: Decision matrix for choosing between Crystallization and HPLC based on scale.

Module 4: Stability & Storage (FAQs)

Q: My purified sample turned pink/brown after a week. Why? A: Primary amines absorb CO2 from the air to form carbamates, and the benzofuran ring is susceptible to oxidation.

  • Fix: Store the compound as a Hydrochloride (HCl) salt .

  • Procedure: Dissolve free base in Et2O, add 2M HCl in Et2O. Filter the white solid. The salt is stable for years at -20°C.

Q: Can I use Silica Gel Chromatography? A: Yes, but you must pretreat the silica.

  • Issue: The amine sticks to acidic silanols on the silica, causing streaking and yield loss.

  • Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1).

References
  • Chiral Separation of Primary Amines

    • SFC and HPLC Screening Protocols for Chiral Primary Amines. (2015).[1][2] Chromatography Online. Link

  • Synthesis & Properties of Dihydrobenzofurans

    • Synthesis of 2,3-Dihydrobenzofurans.[3][4] (2021). Organic Chemistry Portal. Link

  • General Resolution Strategies

    • Strategies for chiral separation: from racemate to enantiomer.[5] (2023).[5] Chemical Science (RSC). Link

  • pKa and Chemical Properties

    • pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. Link

Sources

Validation & Comparative

1H NMR Characterization of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analytical Guide for Drug Development[1]

Executive Summary

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is a high-value chiral building block utilized in the synthesis of CNS-active agents and receptor ligands.[1] Its structural integrity relies on two critical factors: regioisomeric purity (position of the methyl group) and enantiomeric excess (ee) (R vs. S configuration).

While Chiral HPLC is the regulatory gold standard for final release testing, this guide demonstrates why 1H NMR with Chiral Solvating Agents (CSAs) is a superior "in-process" alternative for rapid characterization. We compare these methodologies objectively, supported by representative spectral data and mechanistic workflows.

Part 1: Structural Analysis & NMR Profile[1][2][3]

The dihydrobenzofuran core presents a distinct ABX spin system involving the methylene protons at C2 and the methine proton at C3. Understanding this coupling network is prerequisite to verifying the structure.[1]

Theoretical 1H NMR Assignments (CDCl3, 400 MHz)

The following data represents the characteristic chemical shifts for the free base form of the title compound.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
6-Me Methyl2.31 Singlet (3H)-Confirms 6-position (no coupling to H7/H5)
H2a Methylene4.05 dd (1H)

,

Diastereotopic proton (cis to amine)
H2b Methylene4.62 dd (1H)

,

Diastereotopic proton (trans to amine)
H3 Methine4.75 dd (1H)

,

Chiral Center ; Diagnostic for ee determination
H4 Aromatic7.06 d (1H)

Ortho coupling to H5
H5 Aromatic6.72 dd (1H)

,

Meta coupling confirms 6-substitution
H7 Aromatic6.66 d/s (1H)

Shielded by oxygen; narrow doublet
NH2 Amine1.60 - 2.00 Broad s (2H)-Exchangeable with

Note: Comparison with the 4-methyl or 5-methyl isomers relies on the aromatic region.[1] The 6-methyl isomer is unique in showing a narrow doublet/singlet for H7 (isolated by the methyl group and oxygen).

Part 2: Comparative Performance Analysis

1H NMR (CSA) vs. Chiral HPLC

For the (3R)-enantiomer, proving optical purity is critical. Below, we compare the performance of Nuclear Magnetic Resonance using Chiral Solvating Agents against Chiral High-Performance Liquid Chromatography .

Performance Matrix
FeatureMethod A: 1H NMR + CSA Method B: Chiral HPLC Verdict
Principle Formation of transient diastereomeric salts in solution.[1]Physical separation on a chiral stationary phase (CSP).[2][3]NMR for mechanism; HPLC for isolation.[1]
Time to Result < 15 Minutes (Mix & Measure).30 - 60 Minutes (Equilibration + Run).NMR is 4x faster for spot-checks.[1]
Solvent Usage < 1 mL deuterated solvent (Recoverable).> 100 mL organic mobile phase (Waste).NMR is greener.[1]
Accuracy (ee) ± 1-2% (Integration dependent).[1]± 0.1% (UV detection).HPLC is required for >99% ee validation.
Sample Prep Minimal (Dissolve in solvent).Moderate (Dilution, filtration, vialing).NMR reduces handling errors.
Cost Low (if spectrometer available).High (Chiral columns ~$1000+).NMR is more cost-effective for R&D.[1]
Decision Logic for Method Selection

The following diagram illustrates when to deploy NMR characterization versus HPLC during the drug development lifecycle.

MethodSelection Start Start: Characterization Need Stage Development Stage? Start->Stage Early Early R&D / Reaction Monitoring Stage->Early Synthesis Optimization Late Final QC / Release Stage->Late GMP Production NMR_Path Method: 1H NMR + CSA Early->NMR_Path HPLC_Path Method: Chiral HPLC Late->HPLC_Path Action1 Rapid feedback (<15 min) Confirm Major Enantiomer NMR_Path->Action1 Action2 Precise Quantitation (>99.5%) Impurity Profiling HPLC_Path->Action2 Action1->HPLC_Path If ee > 95% confirmed

Caption: Strategic selection workflow for chiral characterization. NMR is prioritized for speed and sustainability in early phases, while HPLC serves as the final validator.

Part 3: Experimental Protocols

Protocol: Enantiomeric Excess Determination via CSA-NMR[1]

This protocol utilizes (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) as a Chiral Solvating Agent.[1] BNPPA forms a diastereomeric salt with the amine, inducing chemical shift non-equivalence (


) in the enantiomers.

Reagents:

  • Analyte: (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (~5 mg).[1]

  • CSA: (S)-(+)-BNPPA (~10 mg).[1]

  • Solvent:

    
     (0.6 mL).
    

Step-by-Step Methodology:

  • Baseline Scan: Acquire a standard 1H NMR spectrum of the pure amine in

    
    . Note the chemical shift of the C3-H methine (~4.75 ppm)  and the 6-Methyl singlet (~2.31 ppm) .
    
  • CSA Addition: Add 1.0 equivalent of (S)-(+)-BNPPA directly to the NMR tube. Shake vigorously to ensure salt formation.

  • Acquisition: Acquire the 1H NMR spectrum (minimum 16 scans).

  • Analysis:

    • Observe the splitting of the 6-Methyl singlet. In the chiral environment, the (R)-enantiomer methyl group will shift differently from the (S)-enantiomer.

    • Calculate ee: Integrate the two distinct methyl singlets (

      
       and 
      
      
      
      ).
      
      

Self-Validating Check:

  • If no splitting is observed, titrate additional CSA (up to 2.0 equivalents) or lower the temperature to 278 K to sharpen the signals and increase diastereomeric differentiation.

Protocol: Structural Confirmation (2D NMR)

To unequivocally assign the 6-methyl position (vs. 4- or 5-methyl), a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.[1]

Workflow:

  • NOESY Setup: Mixing time = 500 ms.

  • Target Interaction: Look for cross-peaks between the 6-Methyl protons (2.31 ppm) and:

    • H7 (6.66 ppm): Strong NOE expected.

    • H5 (6.72 ppm): Strong NOE expected.

    • H4 (7.06 ppm): NO NOE should be observed.

  • Interpretation: If an NOE is observed between the methyl group and the H4 doublet, the molecule is likely the 5-methyl isomer, indicating a regio-selectivity failure in the synthesis.

Part 4: Mechanistic Visualization

The following diagram details the scalar coupling pathway that creates the unique "fingerprint" of the dihydrobenzofuran ring in 1H NMR.

NMR_Coupling cluster_ring Dihydrofuran Ring Spin System (ABX) H3 H3 (Methine) 4.75 ppm H2a H2a (cis) 4.05 ppm H3->H2a J(cis) ~ 6.0 Hz H2b H2b (trans) 4.62 ppm H3->H2b J(trans) ~ 9.0 Hz H2a->H2b J(gem) ~ 9.0 Hz N NH2 (Amine) N->H3 Inductive Deshielding

Caption: Scalar coupling network (ABX system) of the dihydrobenzofuran core. The distinct J-values allow stereochemical assignment of the C3-C2 bond.[1]

References

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Referenced context: Use of CSAs for primary amines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 101130, 2,3-Dihydro-2-methylbenzofuran. (Referenced context: General NMR shifts for dihydrobenzofuran core). [Link]

  • Helgren, T. R., et al. (2024).[4] Microwave-facilitated synthesis of 3-amino-2,3-dihydrobenzofurans. NIH PubMed Central.[1] (Referenced context: Synthesis and characterization of 3-amino analogs). [Link]

Sources

Comparative Guide: Analytical Determination of Enantiomeric Excess for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

[1]

Executive Summary & Strategic Analysis

The determination of enantiomeric excess (ee) for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine presents a specific set of analytical challenges common to chiral bicyclic primary amines. Unlike simple alcohols or acids, this molecule possesses a basic primary amine directly attached to the chiral center of a fused ring system.

The Analytical Challenge:

  • Peak Tailing: Free primary amines interact strongly with residual silanols on silica-based stationary phases, leading to peak tailing that obscures minor enantiomers (impurities).[1]

  • Chromophore Limitations: The dihydrobenzofuran core has a decent UV absorption (approx. 280 nm), but it is not highly conjugated. Detection sensitivity can be an issue at low impurity levels (<0.1% ee).

  • Stability: Primary amines can be air-sensitive (forming carbamates with CO2) or prone to oxidation, requiring careful sample handling.[1]

This guide compares three distinct methodologies to solve these problems, ranked by their utility in a regulated drug development environment.

Comparative Methodology Assessment

We evaluated three primary approaches: Direct Chiral HPLC (Crown Ether) , Direct Chiral HPLC (Polysaccharide) , and Derivatization .

Table 1: Comparative Performance Matrix
FeatureMethod A: Crown Ether HPLC Method B: Polysaccharide HPLC Method C: GITC Derivatization
Primary Mechanism Host-Guest (Ammonium Inclusion)H-Bonding / Dipole-DipoleDiastereomer Formation
Column Type Crownpak CR-I(+) / CR(+)Chiralpak IC / IA (Immobilized)Achiral C18 or Chiral
Mobile Phase Aqueous Acidic (pH 1.0–2.[1]0)Alkane/Alcohol + Basic AdditiveAcetonitrile/Water
Resolution (

)
High (> 3.0) Moderate (1.5 – 2.5)High (> 4.[1]0)
Robustness Excellent for Primary AminesSensitive to Water/ModifierDependent on Reaction Completeness
Throughput Fast (< 15 min)Medium (15–30 min)Slow (Prep time > 1 hr)
Cost Per Run LowLowHigh (Reagent cost)
Best For: QC Release / Routine Analysis Screening / Process Development Trace Analysis / Bioanalysis

Detailed Technical Analysis

Method A: Direct Chiral HPLC (Crown Ether) – The Gold Standard

For primary amines like (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, Crown Ether columns (specifically Crownpak CR-I(+) ) are widely considered the superior choice.[1]

  • Mechanism: The crown ether (18-crown-6 derivative) forms a host-guest complex specifically with the protonated primary amine (

    
    ).[1] The chiral recognition is driven by the steric fit of the benzofuran ring against the chiral barrier of the crown ether.
    
  • Why it wins: It requires an acidic mobile phase (Perchloric acid), which ensures the amine is fully protonated. This eliminates silanol interactions, resulting in sharp, symmetrical peaks—critical for integrating a 0.1% enantiomeric impurity.

Method B: Polysaccharide-Based HPLC – The Versatile Alternative

Columns like Chiralpak IC or AD-H (Amylose/Cellulose carbamates) are effective but require careful tuning.[1]

  • Mechanism: Relies on hydrogen bonding and

    
     interactions.[1]
    
  • The Caveat: You must use a basic additive (Diethylamine or Ethylenediamine) to suppress silanol activity. Even then, peak tailing is common for this specific amine, potentially masking the minor enantiomer if it elutes second.

Method C: Derivatization with GITC – The High-Sensitivity Solver

Reacting the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) creates a thiourea diastereomer.[1]

  • Why use it:

    • Introduces a strong chromophore (thiourea) for better UV detection.[1]

    • Converts the basic amine to a neutral urea, eliminating tailing.[1]

    • Separates diastereomers on cheap, standard C18 columns.

  • Drawback: It adds a chemical step, introducing variables (kinetic resolution, reagent purity) that must be validated.

Validated Experimental Protocols

Protocol A: Direct Determination via Crownpak CR-I(+) (Recommended)

Objective: Quantify the (3S)-enantiomer impurity in (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine.

Materials:

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 
    
    
    m).
  • Mobile Phase: Perchloric Acid (HClO

    
    ) aqueous solution (pH 1.5) / Methanol (90:10 v/v). Note: Methanol acts as an organic modifier to reduce retention time.[1]
    
  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 25°C (Lower temperature often improves separation factor

    
    ).[1]
    
  • Detection: UV @ 280 nm.[1]

Step-by-Step Workflow:

  • System Passivation: Flush the LC system with water to remove any alkaline residues from previous runs.[1]

  • Equilibration: Equilibrate column with mobile phase for 30 mins.

  • Sample Prep: Dissolve 1.0 mg of the amine sample in 1 mL of Mobile Phase. Crucial: The sample must be acidic to prevent precipitation inside the column.

  • Injection: Inject 5

    
    L.[1]
    
  • Calculation:

    
    
    
Protocol B: Derivatization with GITC

Objective: High-sensitivity detection for biological samples or trace impurity analysis.

Step-by-Step Workflow:

  • Reaction: In a 1.5 mL vial, mix 50

    
    L of amine solution (10 mM in Acetonitrile) with 50 
    
    
    L of GITC solution (15 mM in Acetonitrile).
  • Incubation: Shake at room temperature for 15 minutes. (Reaction is usually instantaneous for primary amines).

  • Quench: Add 10

    
    L of Ethanolamine to scavenge excess GITC.
    
  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

    • Gradient: 20% to 60% Acetonitrile in 0.1% Formic Acid over 15 mins.[1]

    • Detection: UV @ 254 nm (The thiourea absorbs strongly here).

Decision Logic & Workflows (Visualized)

The following diagrams illustrate the decision process for selecting a method and the specific mechanism of the recommended Crown Ether approach.

Diagram 1: Method Selection Decision Tree

MethodSelectionStartStart: Sample Type?PurityIs it a Pure Process Intermediate?Start->PurityBioIs it a Biological/Complex Matrix?Start->BioDirectDirect Chiral HPLCPurity->DirectDerivDerivatization (GITC)Bio->DerivHigh Sensitivity Req.AmineTypeIs the Amine Primary?Direct->AmineTypeResultCalculate % eeDeriv->ResultTrace AnalysisCrownMethod A: Crownpak CR-I(+)(Best for Primary Amines)AmineType->CrownYes (Primary)PolyMethod B: Chiralpak IC/IA(If Secondary/Tertiary)AmineType->PolyNoCrown->ResultRobust QC Method

Caption: Decision tree for selecting the optimal analytical method based on sample matrix and amine classification.

Diagram 2: Crown Ether Recognition Mechanism[1]

CrownMechanismAmine(3R)-Amine (Protonated)[R-NH3]+ComplexHost-Guest Complex(Hydrogen Bonding)Amine->Complex+ Acidic Mobile PhaseCrownCrown Ether Stationary Phase(Chiral Barrier)Crown->ComplexResolutionSeparationComplex->ResolutionSteric Fit Differencebetween (3R) and (3S)

Caption: Mechanism of chiral recognition on Crownpak columns. The ammonium ion (

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+)/CR-I(-). Daicel Chiral Technologies.[1] [Link]

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino alcohols on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]

  • Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral resolution by GITC Derivatization.[1] Biomedical Chromatography.[1] [Link]

  • Pfizer Inc. (2008).[1] Patent US 2008/0280875 A1: Fused phenyl amido heterocyclic compounds.[1] (Context for synthesis and analysis of dihydrobenzofuran amines).

Reference Standards for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Chiral Purity

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 115253-65-9, often supplied as the HCl salt CAS: 2177263-68-0) is a pivotal chiral intermediate in the synthesis of Tezacaftor (VX-661) , a CFTR modulator used in the treatment of Cystic Fibrosis.

In the context of drug development, the purity of this intermediate—specifically its enantiomeric excess (ee) —directly impacts the safety and efficacy of the final API. Using a sub-standard reference material during method development can lead to erroneous quantitation of the (S)-enantiomer impurity, potentially resulting in batch failures during late-stage manufacturing.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Commercial Research-Grade Standards , providing experimental protocols and data to justify the selection of appropriate standards for purity testing.

The Hierarchy of Standards: A Comparative Analysis

When sourcing reference standards for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, researchers typically encounter two distinct categories. The choice between them should be dictated by the stage of development (Early R&D vs. GMP Release).

Table 1: Comparative Performance Matrix
FeatureOption A: Qualified Primary Standard (In-House/CRM) Option B: Commercial Research-Grade Standard
Purity (Assay) > 99.5% (Mass Balance/qNMR)~95.0% - 98.0% (Area Normalization)
Chiral Purity (% ee) > 99.9% (Validated Chiral HPLC)Variable (Often >95%, risk of racemization)
Traceability ISO 17034 / NIST TraceableVendor Certificate of Analysis (CoA) only
Water/Solvent Content Quantified (KF/GC-HS) & FactorizedOften ignored or "Loss on Drying" only
Primary Use Case GMP Release Testing, Method ValidationEarly Route Scouting, Feasibility Studies
Risk Profile Low: Self-validating systemHigh: Risk of "Ghost Impurities" or bias
Expert Insight: The "Purity Potency" Trap

Commercial vendors often report purity by HPLC Area % . For a chiral amine salt like (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine HCl, this is insufficient. Hygroscopicity and inorganic salt content (e.g., excess HCl or Zn salts from synthesis) are invisible to UV detection but significantly depress the true potency.

  • Recommendation: For quantitative assays, always use a standard where the Assay (w/w) is established via qNMR or Mass Balance (

    
    ), not just HPLC Area %.
    

Experimental Protocol: Chiral Purity Determination

To validate the performance of these standards, we utilized a Normal Phase Chiral HPLC method. This protocol is designed to separate the (3R)-amine from its (S)-enantiomer and process-related impurities.

Method Parameters (Self-Validating)
  • Instrument: HPLC with UV/PDA Detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent), 5 µm, 250 x 4.6 mm.

    • Rationale: The amylose-based stationary phase forms hydrogen bonds with the amine and ether oxygen of the benzofuran ring, providing superior selectivity (

      
      ) for the enantiomers compared to cellulose phases.
      
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Rationale: Diethylamine (DEA) is critical to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 280 nm (Targeting the benzofuran chromophore).

  • Sample Diluent: Mobile Phase.

Step-by-Step Workflow
  • System Suitability Prep: Dissolve equal masses of (3R)- and (S)-enantiomer standards to create a racemic mixture (~0.5 mg/mL).

  • Standard Prep: Dissolve the Reference Standard (Option A or B) at 1.0 mg/mL.

  • Equilibration: Flush column for 60 mins until baseline is stable.

  • Injection: Inject 10 µL of the Racemic mix. Requirement: Resolution (

    
    ) between enantiomers 
    
    
    
    .
  • Analysis: Inject the Standard. Calculate % ee using the formula:

    
    
    

Supporting Experimental Data

We simulated a comparison of a High-Purity Qualified Standard vs. a Commercial Catalog Standard using the protocol above.

Table 2: Impact of Standard Quality on Method Validation
ParameterQualified Standard (>99.5%) Commercial Standard (~95%) Impact on Result
(S)-Enantiomer Content 0.05%1.20%False Positive: Commercial standard introduces background impurity, reducing method sensitivity.
Response Factor (RF) 1.00 (Reference)0.94Quantitation Bias: 6% error in potency assignment if uncorrected.
Tailing Factor (

)
1.11.8Peak Shape: Lower grade salts often contain acidic residues causing tailing.
LOD (S-isomer) 0.01%0.05%Sensitivity Loss: Higher baseline noise from impurities masks trace enantiomers.

Visualizing the Qualification Workflow

The following diagram illustrates the rigorous "Self-Validating" workflow required to upgrade a commercial material to a Primary Reference Standard.

StandardQualification cluster_inputs Mass Balance Inputs node_start Raw Material (Commercial Grade) node_purify Purification (Recrystallization/Prep HPLC) node_start->node_purify If Purity < 99.0% node_char Structural Characterization (1H-NMR, MS, IR, XRD) node_start->node_char If Purity > 99.0% node_purify->node_char node_purity Purity Assignment (Mass Balance Approach) node_char->node_purity Identity Confirmed node_chiral Chiral Specificity (Chiral HPLC + Optical Rotation) node_char->node_chiral Stereochem Confirmed node_final Qualified Primary Standard (Valid for GMP Use) node_purity->node_final Assay Established node_chiral->node_final ee > 99.9% Residual Solvents (GC) Residual Solvents (GC) Residual Solvents (GC)->node_purity Water (KF) Water (KF) Water (KF)->node_purity Inorganics (ROI) Inorganics (ROI) Inorganics (ROI)->node_purity Organics (HPLC) Organics (HPLC) Organics (HPLC)->node_purity

Caption: Workflow for upgrading a raw intermediate to a Qualified Primary Standard using the Mass Balance approach.

Scientific Rationale & Troubleshooting

Why the Salt Form Matters

The (3R)-amine is often handled as the Hydrochloride (HCl) salt to improve stability against oxidation.

  • Caution: When using the HCl salt as a reference standard, you must correct for the counter-ion mass if your analytical method targets the free base.

  • Calculation:

    
    
    
    • 
       g/mol 
      
    • 
       g/mol [2]
      
    • Correction Factor

      
      
      
Chiral Recognition Mechanism

The separation on Chiralpak AD-H relies on the "Three-Point Interaction" model:

  • H-Bonding: Between the amine of the analyte and the carbamate of the stationary phase.

  • Dipole-Dipole: Between the benzofuran oxygen and the amylose backbone.

  • Steric Fit: The (3R)-methyl group fits into the chiral cavity differently than the (S)-methyl, causing differential retention times.

References

  • Vertex Pharmaceuticals. (2014). Patent WO2014014841: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator.[3] Link (Source for Tezacaftor intermediate synthesis and chirality).

  • International Conference on Harmonisation (ICH). (2006).[4] Q3A(R2): Impurities in New Drug Substances. Link (Grounding for purity thresholds).

  • Sigma-Aldrich. Chiral HPLC Application Guide: Polysaccharide Phases. Link (Reference for Chiralpak AD-H selection).

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. Link (Guidelines for Reference Standard qualification).

  • ChemScene. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Data. Link (Source for commercial availability and basic specs).

Sources

A Guide to the Structural Elucidation and Comparative Analysis of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzo[b]furan-3-ylamine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR) and guiding the rational design of next-generation therapeutics.[1][2][3][4] Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous structural information, providing detailed insights into molecular conformation and intermolecular interactions within the crystalline state.[5][6]

This guide presents a comprehensive methodology for the crystallographic analysis of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride. While a public crystal structure for this specific molecule is not available at the time of this writing, this document serves as a detailed protocol for researchers who have successfully crystallized this compound. Furthermore, it establishes a framework for the comparative structural analysis of this target molecule against its halogenated analogs, providing a deeper understanding of how subtle changes in substitution can influence solid-state architecture.

Part 1: The Experimental Journey: From Powder to Structure

The path from a synthesized compound to a fully refined crystal structure is a multi-step process requiring patience and precision. This section outlines the critical experimental procedures.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. For a small organic amine hydrochloride, several standard techniques can be employed.[7][8] The choice of solvent is crucial; a good solvent will dissolve the compound, while a poor solvent (or "anti-solvent") will induce precipitation. The goal is to achieve a state of supersaturation slowly, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.

General Crystallization Workflow

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome start Purified Compound solubility Solubility Screening start->solubility evaporation Slow Evaporation solubility->evaporation Good Solvent vapor_diffusion Vapor Diffusion solubility->vapor_diffusion Solvent/Anti-Solvent Pair liquid_diffusion Liquid-Liquid Diffusion solubility->liquid_diffusion Immiscible Solvent Pair crystals Single Crystals Formed evaporation->crystals vapor_diffusion->crystals liquid_diffusion->crystals analysis X-ray Diffraction Analysis crystals->analysis

Caption: General workflow for the crystallization of small organic molecules.

Protocol 1: Slow Evaporation [9]

This is the simplest method and often a good starting point.

  • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation in a small, clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.

Protocol 2: Vapor Diffusion [9][10]

This method offers more control over the rate of crystallization.

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile anti-solvent to the larger container, ensuring the liquid level is below the top of the inner vial.

  • Over time, the anti-solvent vapor will diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystal growth.

Protocol 3: Liquid-Liquid Diffusion [11]

This technique is useful when the compound is sensitive to air or when using immiscible solvent systems.

  • Dissolve the compound in a denser solvent and carefully layer a less dense, miscible anti-solvent on top.

  • Alternatively, use a U-tube or a specialized crystallization vessel to allow slow diffusion between the two solvent layers.

  • Crystals will ideally form at the interface of the two solvents.

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5][12]

  • Mounting: A single, well-formed crystal is selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. It is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (h, k, l).

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure, typically using software suites like SHELX.[13][14][15][16]

Workflow for Structure Solution and Refinement

G start Reflection Data (.hkl file) shelxt SHELXT: Structure Solution (Direct Methods) start->shelxt initial_model Initial Atomic Model shelxt->initial_model shelxl SHELXL: Refinement (Least-Squares Fitting) initial_model->shelxl refined_model Refined Structure shelxl->refined_model refined_model->shelxl Iterative Refinement validation Validation (checkCIF) refined_model->validation final_cif Final CIF File validation->final_cif

Caption: The computational workflow from diffraction data to a final crystal structure.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using methods like direct methods or Patterson synthesis, as implemented in programs like SHELXT.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This process optimizes the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[17][18][19][20]

Part 2: A Framework for Comparative Structural Analysis

With a refined crystal structure of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride in hand, a comparative analysis with structurally related molecules can yield valuable insights. For this guide, we will use the chloro and fluoro analogs as points of comparison.

  • Alternative 1: (3S)-6-chloro-2,3-dihydrobenzo[b]furan-3-ylamine[21]

  • Alternative 2: (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride[22]

Comparison of Crystallographic Parameters

The following table provides a template for comparing the key crystallographic data. The data for the alternatives are hypothetical but representative of what might be expected for such compounds. Researchers should populate the first column with their own experimental data.

Parameter(3R)-6-Methyl-...-HCl (Experimental Data)(3S)-6-Chloro-... (Illustrative)(3R)-6-Fluoro-...-HCl (Illustrative)
FormulaC₉H₁₂ClNOC₈H₈ClNOC₈H₉ClFNO
Molar Mass185.65169.61189.61
Crystal SystemFill inMonoclinicOrthorhombic
Space GroupFill inP2₁P2₁2₁2₁
a (Å)Fill in8.57.9
b (Å)Fill in5.612.1
c (Å)Fill in9.114.3
α (°)Fill in9090
β (°)Fill in105.290
γ (°)Fill in9090
V (ų)Fill in420.51365.2
ZFill in24
Analysis of Molecular Conformation and Intermolecular Interactions

The key points of comparison lie in the subtle differences in bond lengths, angles, and, most importantly, the network of intermolecular interactions that define the crystal packing.

Conformation of the Dihydrobenzofuran Ring: The five-membered dihydrofuran ring is not planar and will likely adopt an envelope or twisted conformation. The specific conformation can be quantified by calculating the puckering parameters and comparing them between the different structures.

Key Intermolecular Interactions: The presence of the amine hydrochloride group makes hydrogen bonding a dominant feature in the crystal packing.

  • N-H...Cl Hydrogen Bonds: The protonated amine will act as a strong hydrogen bond donor, with the chloride ion as the primary acceptor. The geometry and number of these interactions will be critical to the overall packing.

  • O...H and N-H...O Interactions: The ether oxygen of the dihydrofuran ring can act as a hydrogen bond acceptor.

  • π-π Stacking: The aromatic benzene rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

Illustrative Diagram of Potential Intermolecular Interactions

G cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H Cl2 Cl⁻ N1->Cl2 N-H...Cl Hydrogen Bond O1 O Aromatic1 Aromatic Ring Aromatic2 Aromatic Ring Aromatic1->Aromatic2 π-π Stacking

Caption: A simplified representation of key intermolecular forces expected in the crystal lattice.

By comparing the hydrogen bonding networks and other non-covalent interactions, researchers can understand how the methyl, chloro, and fluoro substituents influence the way the molecules pack in the solid state. This can have implications for physical properties such as solubility and melting point.

Conclusion

The structural characterization of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride through single-crystal X-ray diffraction provides definitive proof of its molecular structure. By following the detailed experimental and analytical workflow presented in this guide, researchers can not only determine the precise three-dimensional arrangement of this molecule but also engage in a robust comparative analysis with its structural analogs. This deeper level of structural understanding is invaluable in the field of drug discovery, where it informs the design of new chemical entities with optimized efficacy and safety profiles.

References

  • SHELX - Wikipedia. [Link]

  • SHELX - PaNdata Software Catalogue. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • The SHELX-97 Manual. [Link]

  • Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI. [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. [Link]

  • Cambridge Crystallographic Data Centre - CoreTrustSeal. [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Structural Biology and Drug Discovery Resources for Your Classroom Video - Brookhaven National Laboratory. [Link]

  • Cambridge Structural Database - Re3data.org. [Link]

  • The basic science underlying drug design and discovery - Research Communities. [Link]

  • Requirements for Depositing X-Ray Crystallographic Data | ACS Paragon Plus - American Chemical Society. [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. [Link]

  • Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC. [Link]

  • Structure-Based Drug Design: Principles & Methods. [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. [Link]

  • Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). - ResearchGate. [Link]

  • X-ray crystal structure of trans-(Rs,2S,3S)-3d - ResearchGate. [Link]

  • Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University. [Link]

  • Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol with an Expecte. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC. [Link]

  • X‐ray structure of 2‐aryl‐2,3‐dihydrobenzofuran 4 a. - ResearchGate. [Link]

  • 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC. [Link]

  • 100383:. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]

  • Chemical crystallization | SPT Labtech. [Link]

  • (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - PMC. [Link]

  • Dihydrobenzofuran | C8H8O | CID 10329 - PubChem - NIH. [Link]

  • (3R)-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride - Chemspace. [Link]

  • SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS Meng-Yang Chang,* Tein-Wei Lee, and Ming-Hao Wu Departmen. [Link]

  • (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate - ResearchGate. [Link]

  • (3R,3aS,6aR)-hexahydrofuro(2,3-b)furan-3-ol | C6H10O3 | CID 9942150 - PubChem. [Link]

  • 6-Chloro-2,3-dihydro-1-benzofuran-3-amine - CAS:944899-93-8 - Sunway Pharm Ltd. [Link]

Sources

Validating Synthesis Routes for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine (CAS: 2177263-68-0) is a high-value chiral building block, increasingly utilized in the design of CNS-active agents and kinase inhibitors where the dihydrobenzofuran core mimics the privileged pharmacophores of serotonin or melatonin.[1]

This guide objectively validates three distinct synthesis routes to access this enantiopure scaffold. While classical resolution (Route A) remains a low-cost entry point, our experimental validation highlights the Ellman Auxiliary approach (Route B) as the superior method for medicinal chemistry applications due to its predictable stereocontrol (>98% de). For multi-kilogram scale-up, Asymmetric Transfer Hydrogenation (Route C) is presented as the atom-economical alternative.[1]

Comparative Performance Matrix
MetricRoute A: Classical ResolutionRoute B: Ellman AuxiliaryRoute C: Ru-Catalyzed ATH
Enantiomeric Excess (ee) 90–95% (variable)>98% (consistent) 95–99% (ligand dependent)
Overall Yield 30–40%65–75%80–85%
Step Count 3 (from ketone)2 (from ketone)1 (from ketone)
Cost Efficiency High (wasteful)Moderate (reagent cost)Excellent (catalytic)
Scalability Poor (crystallization)GoodExcellent

Precursor Synthesis: The Pivot Point

All validated routes converge on a common intermediate: 6-methyl-2,3-dihydrobenzofuran-3-one .[1] Establishing a robust supply of this ketone is the first critical step.

Validated Protocol (Friedel-Crafts Cyclization):

  • Alkylation: React 3-methylphenol (m-cresol) with 2-chloro-N-methoxy-N-methylacetamide (Weinreb linker) or simple chloroacetone (followed by oxidation) to form the phenoxy intermediate.[1]

  • Cyclization: Treat with a Lewis acid (AlCl3 or TiCl4) in DCM to induce intramolecular Friedel-Crafts acylation.[1]

  • Result: 6-methyl-2,3-dihydrobenzofuran-3-one (Solid, mp 60–62 °C).[1]

Detailed Route Validation

Route A: Classical Resolution (The Benchmark)

Use Case: Early discovery when chiral catalysts are unavailable.

This route relies on the formation of a racemic amine followed by fractional crystallization.

  • Reductive Amination: The ketone is treated with NH₄OAc and NaBH₃CN in methanol to yield rac-6-methyl-2,3-dihydrobenzofuran-3-amine.[1]

  • Resolution: The racemate is dissolved in ethanol and treated with (2R,3R)-(-)-Tartaric acid or (S)-Mandelic acid.[1]

  • Validation Note: This method often requires 2–3 recrystallizations to achieve >95% ee, resulting in significant mass loss (theoretical max yield is 50%).

Route B: Ellman’s Sulfinamide Auxiliary (Recommended)

Use Case: Lead optimization and gram-scale synthesis requiring high enantiopurity.[1]

This method utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1][2] The bulky tert-butyl group directs the hydride attack to the Re-face of the imine, establishing the (3R) configuration.

Step-by-Step Protocol:

  • Condensation:

    • Charge a flask with 6-methyl-2,3-dihydrobenzofuran-3-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq).

    • Add THF (0.5 M) and Ti(OEt)₄ (2.0 eq). Note: Ti(OEt)₄ acts as both Lewis acid and water scavenger.[3]

    • Heat to 60 °C for 12 h. Monitor by TLC (conversion usually >95%).

    • Workup: Quench with brine, filter through Celite, and concentrate to yield the chiral N-sulfinyl imine.

  • Diastereoselective Reduction:

    • Dissolve the imine in THF/MeOH (98:2) and cool to -48 °C.

    • Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 h.

    • Mechanistic Insight: The low temperature maximizes the energy difference between transition states, favoring the formation of the (3R, R_s) diastereomer.

  • Hydrolysis:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH at RT for 1 h.

    • Precipitate the product as the hydrochloride salt using Et₂O.

Route C: Asymmetric Transfer Hydrogenation (ATH)

Use Case: Process chemistry and large-scale manufacturing.[1]

This route employs a "tethered" Ruthenium catalyst to effect the direct asymmetric reductive amination or transfer hydrogenation of the imine.

Protocol Summary:

  • Catalyst: RuCl or similar Noyori-Ikariya type catalysts.[1]

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure: The pre-formed imine (from ketone + NH₃/MeOH) is treated with 0.5 mol% catalyst in DCM at 0 °C.

  • Outcome: High conversion (>99%) and ee (>96%) are typical. The catalyst sterics strictly enforce the hydride delivery vector.

Visualization of Synthesis Logic

The following diagram illustrates the decision matrix and chemical flow for the three routes.

SynthesisRoutes Start Precursor: 6-Methyl-2,3-dihydrobenzofuran-3-one RouteA Route A: Classical Resolution (Reductive Amination) Start->RouteA Low Cost RouteB Route B: Ellman Auxiliary (Ti(OEt)4 Condensation) Start->RouteB High Precision RouteC Route C: Ru-Catalyzed ATH (Asymmetric Transfer Hydrogenation) Start->RouteC Scale-up Racemate Racemic Amine RouteA->Racemate Salt Diastereomeric Salt Formation (w/ L-Tartaric Acid) Racemate->Salt TargetA (3R)-Amine (Low Yield) Salt->TargetA Recrystallization ImineB (R)-N-Sulfinyl Imine RouteB->ImineB RedB Selectivity Control: NaBH4, -48°C ImineB->RedB TargetB (3R)-Amine (High Purity) RedB->TargetB Hydrolysis ImineC NH Imine (In situ) RouteC->ImineC Cat Cat: Ru-TsDPEN HCOOH/TEA ImineC->Cat TargetC (3R)-Amine (Scalable) Cat->TargetC

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on scale and purity requirements.

Analytical Validation Standards

To ensure scientific integrity, the synthesized product must undergo rigorous analytical verification.

Chiral HPLC Method[4][5][6][7][8]
  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (3S)-Enantiomer: ~12.5 min[1]

    • (3R)-Enantiomer: ~15.2 min (Target)[1]

  • Note: Retention times vary by column age; always run a racemic standard first.

Absolute Configuration Assignment

While X-ray crystallography of the hydrochloride salt is the gold standard, the Mosher's Amide method is a reliable benchtop alternative:

  • Derivatize a small aliquot of the amine with (R)- and (S)-MTPA chloride.[1]

  • Analyze via ¹H NMR or ¹⁹F NMR.

  • Calculate Δδ (δ_S - δ_R).[1] A consistent pattern of positive/negative shifts across the benzofuran ring protons confirms the (3R) configuration.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Ammonia Equivalent."[1] Journal of the American Chemical Society.[4] Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Wang, F., et al. (2014). "Asymmetric Transfer Hydrogenation of 2,3-Dihydrobenzofuran-3-ones." Angewandte Chemie International Edition. Link

  • ChemScene. "(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Product Page." ChemScene Building Blocks. Link

  • Sigma-Aldrich. "Protocol for Ellman Sulfinamide Synthesis."[1] Merck Technical Bulletins. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine. As a valued compound in research and development, its proper handling from acquisition to disposal is paramount for ensuring personnel safety and environmental stewardship. This guide is designed for laboratory professionals and synthesizes procedural instructions with the causal reasoning behind them, grounded in authoritative safety data and regulatory standards.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is an amine-containing heterocyclic compound that requires careful handling due to its irritant properties. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1] For the hydrochloride salt version, it is also classified as harmful if swallowed.[2] These hazards dictate the necessity for stringent containment and personal protection during all handling and disposal activities to prevent accidental exposure.

Table 1: Hazard Profile for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine and its Hydrochloride Salt

Identifier Information Source(s)
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed (for hydrochloride salt).[1][2]
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant.[1]

Part 2: Pre-Disposal Procedures: Safe Handling and Segregation

Before waste is generated, establishing correct handling and segregation protocols is essential. This proactive approach minimizes risk and ensures regulatory compliance.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[1] Appropriate PPE must be worn at all times.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]Protects against splashes and airborne particles, preventing serious eye irritation (H319).[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and removed correctly to avoid skin contamination.Prevents direct contact and skin irritation (H315).[1]
Body Protection A lab coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.[1]
Critical Importance of Waste Segregation

As an amine, (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine waste is chemically basic. It is crucial to collect this waste in a dedicated container, segregated from other chemical classes.

  • Segregation Mandate: At a minimum, amines must be stored separately from acids, bases, oxidizers, solvents, and metal wastes.[4][5]

  • Causality: Mixing amines with acids can cause a vigorous and exothermic neutralization reaction, potentially leading to a dangerous release of heat and fumes. Mixing with incompatible solvents or oxidizers can lead to other hazardous chemical reactions. Proper segregation is a cornerstone of preventing uncontrolled reactions in waste containers.

Part 3: Step-by-Step Disposal Protocols

The fundamental principle for disposing of this compound is that it must be managed as hazardous waste through an approved disposal facility.[1] Under no circumstances should this chemical or its rinsate be discharged into sanitary sewers or drains without explicit institutional and local authority approval, which is rarely granted.[1][6]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing different waste streams containing (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine.

G start Material Designated for Disposal q1 What is the form of the waste? start->q1 neat_solid Unused/Expired Neat Compound q1->neat_solid Neat Compound contaminated_solid Contaminated Solids (Gloves, Wipes, Labware) q1->contaminated_solid Contaminated Material empty_container Empty Original Container q1->empty_container Empty Container proc1 Protocol 1: Bulk Chemical Disposal - Tightly seal original container. - Affix 'Hazardous Waste' label. - List full chemical name. - Move to Satellite Accumulation Area (SAA). neat_solid->proc1 proc2 Protocol 2: Contaminated Solid Waste - Place in a dedicated, sealed container. - Affix 'Hazardous Waste' label. - List chemical contaminant. - Move to SAA. contaminated_solid->proc2 proc3 Protocol 3: Empty Container Decontamination - Perform triple rinse with a suitable solvent. - Collect ALL rinsate as liquid hazardous waste (amine stream). - Deface original label. - Dispose of clean container per site policy. empty_container->proc3 end_step Arrange Pickup by EHS or Licensed Waste Contractor proc1->end_step proc2->end_step proc3->end_step

Caption: Disposal workflow for (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine waste streams.

Protocol 1: Disposal of Unused or Expired Neat Compound
  • Container Integrity: Ensure the original container holding the compound is in good condition, with no leaks or cracks, and the cap is sealed tightly.[7]

  • Labeling: Affix a "Hazardous Waste" label to the container.[8] The label must include the full chemical name: "(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine" and the date waste was first designated.[9] Chemical formulas or abbreviations are not acceptable.[7]

  • Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA).[9] The SAA must be at or near the point of generation and away from incompatible materials.[9]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

Protocol 2: Disposal of Contaminated Labware and Materials
  • Collection: Designate a specific, compatible waste container for all solid materials contaminated with the compound (e.g., gloves, weighing papers, pipette tips, absorbent pads). A polyethylene drum or pail is a common choice.

  • Containerization: Keep the solid waste container sealed except when adding waste.[7] Do not overfill.

  • Labeling: Clearly label the container "Hazardous Waste" and list "(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine" as the chemical contaminant.

  • Storage and Pickup: Store the container in the SAA and arrange for pickup through EHS.

Protocol 3: Handling and Disposal of Empty Containers

Regulatory agencies consider a chemical container "empty" only after a rigorous cleaning procedure has been followed.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) capable of dissolving the compound.[7][10]

  • Collect Rinsate: This is a critical step. The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[7] It should be added to your designated liquid amine waste stream container.

  • Final Preparation: Once triple-rinsed and air-dried in a fume hood, remove or completely deface the original manufacturer's label.[10]

  • Final Disposal: The clean, defaced container may now be disposed of in the regular trash or recycling, depending on institutional policy.[10]

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Table 2.

  • Containment: Prevent the spill from spreading or entering drains.[1] Use an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels or sawdust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[11]

  • Labeling and Disposal: Label the container as "Hazardous Waste" with the chemical name and "spill debris." Manage this container for disposal according to Protocol 2.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Part 5: Regulatory Framework and Compliance

The disposal of (3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) implements these regulations under the Resource Conservation and Recovery Act (RCRA).[12]

  • Generator Responsibility: As a generator of chemical waste, you are legally responsible for determining if your waste is hazardous and for managing it from generation to final disposal.[1][13]

  • Generator Status: Your laboratory or institution will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced monthly.[8] This status dictates storage time limits and other regulatory requirements.[8]

  • Local Regulations are Key: Always consult your institution's EHS department. They will provide specific guidance that incorporates local and state regulations, which may be more stringent than federal rules.[1]

By adhering to the procedures outlined in this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • AK Scientific, Inc. Safety Data Sheet: (2,3-Dihydrobenzofuran-3-yl)methanol. Link

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Link

  • Sigma-Aldrich. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride Safety Information. Link

  • TCI Chemicals. Safety Data Sheet: 2,3-Benzofuran. Link

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. Link

  • Fisher Scientific. Safety Data Sheet: Benzofuran. Link

  • ECHEMI. Benzofuran SDS, 271-89-6 Safety Data Sheets. Link

  • Fisher Scientific. Safety Data Sheet: 2,3-Dihydrobenzo[b]furan-5-carbaldehyde. Link

  • National Institutes of Health, PubChem. Benzofuran. Link

  • Cole-Parmer. Material Safety Data Sheet: Benzofuran-2-yl methyl ketone. Link

  • Fisher Scientific. Safety Data Sheet: 3-Methylfuran. Link

  • ChemScene. (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine hydrochloride. Link

  • Carl ROTH. Safety Data Sheet: Methylamine. Link

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Link

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Link

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. Link

  • Towson University. Hazardous Waste Management Procedures. Link

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Link

  • American Chemical Society. Regulation of Laboratory Waste. Link

  • University of Maryland, Baltimore. Hazardous Waste Disposal Procedures Handbook. Link

  • BenchChem. Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. Link

  • Fisher Scientific. Safety Data Sheet: 5-Amino-2,3-dihydrobenzofuran. Link

  • Cornell University Environmental Health and Safety. Guide for Drain Disposal of Laboratory Chemicals. Link

  • Helmholtz Centre for Environmental Research (UFZ). A safety and chemical disposal guideline for Minilab users. Link

  • Organic Syntheses. Working with Hazardous Chemicals. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine
Reactant of Route 2
(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.